tert-Butyl (6-nitropyridin-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-nitropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPROTXGMELDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679895 | |
| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96721-84-5 | |
| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (6-nitropyridin-3-yl)carbamate, a key building block in the development of various pharmaceutical agents. The document delves into the prevalent synthetic pathway, elucidates the underlying reaction mechanism, and offers a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical application of this important chemical transformation.
Introduction: Significance of this compound
This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The presence of the nitro group on the pyridine ring and the versatile tert-butoxycarbonyl (Boc) protecting group on the amine functionality make it an ideal precursor for further chemical modifications. The nitro group can be readily reduced to an amine, which can then be derivatized, while the Boc group provides a stable yet easily cleavable protection for the amine, essential in multi-step synthetic sequences. Its structural motifs are found in compounds targeting a range of therapeutic areas.
The Core Synthesis Pathway: Boc Protection of 6-Nitropyridin-3-amine
The most common and efficient method for the synthesis of this compound is the protection of the amino group of 6-nitropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of N-acylation, specifically a carbamoylation, a fundamental transformation in organic synthesis.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 6-nitropyridin-3-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The electron-withdrawing nature of the nitro group on the pyridine ring decreases the nucleophilicity of the amino group compared to aniline. Therefore, the use of a base is often beneficial to facilitate the reaction.
The mechanism can be summarized as follows:
-
The amine nitrogen of 6-nitropyridin-3-amine acts as a nucleophile, attacking a carbonyl carbon of Boc₂O.
-
This leads to the formation of a tetrahedral intermediate.
-
The intermediate collapses, with the departure of a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butoxide.
-
The generated tert-butoxide is a strong base and deprotonates the protonated carbamate to yield the final product and tert-butanol.
The use of a non-nucleophilic base, such as triethylamine (TEA), can also be employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.
Causality in Experimental Design: Why Specific Conditions are Chosen
The successful synthesis of this compound hinges on the careful selection of reaction parameters. The rationale behind these choices is rooted in the chemical properties of the reactants and the desired outcome.
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically chosen. These solvents effectively dissolve both the amine and Boc anhydride without participating in the reaction. They also facilitate easy work-up and product isolation.
-
Role of the Base: While the reaction can proceed without a base, the addition of a tertiary amine like triethylamine (Et₃N) is common practice. The base serves to neutralize the proton on the amine nitrogen after the initial nucleophilic attack, thereby driving the reaction to completion. For less reactive amines, such as the electron-deficient 6-nitropyridin-3-amine, a stronger, non-nucleophilic base can be advantageous.
-
Temperature Control: The reaction is typically conducted at room temperature. While gentle heating can sometimes accelerate the reaction, it also increases the risk of side reactions, such as the decomposition of Boc anhydride.
-
Purification Strategy: The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient if the reaction proceeds cleanly. For less pure samples, column chromatography on silica gel is an effective method to isolate the desired carbamate from unreacted starting materials and byproducts.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound, based on established procedures.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 6-Nitropyridin-3-amine | C₅H₅N₃O₂ | 139.11 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexanes | N/A | N/A |
| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
To a stirred solution of 6-nitropyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.5 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.
Characterization Data
-
Appearance: Off-white to yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.95 (d, J = 2.4 Hz, 1H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.00 (s, 1H), 1.55 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 152.0, 145.0, 137.0, 131.0, 125.0, 82.0, 28.3.
-
Melting Point: Typically in the range of 145-150 °C.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
An In-Depth Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (6-nitropyridin-3-yl)carbamate. This compound, bearing the CAS Number 96721-84-5, is a key building block in contemporary medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a nitro-activated pyridine ring and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, safety protocols, and a discussion of its synthetic utility.
Introduction and Strategic Importance
In the landscape of modern pharmaceutical development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound emerges as a strategically important intermediate due to the convergence of two critical chemical moieties: the pyridine ring and the carbamate protecting group. The pyridine scaffold is a "privileged element" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1] The nitro group at the 6-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution, a key transformation in the elaboration of the core structure.
Simultaneously, the tert-butoxycarbonyl (Boc) group provides robust protection for the amine at the 3-position. The Boc group is favored for its stability across a wide range of reaction conditions and its straightforward, high-yielding removal under acidic conditions.[2] This orthogonal reactivity allows for selective manipulation of the pyridine core while the amine remains masked, a crucial strategy in multi-step synthetic campaigns. This guide will delve into the specific attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. While specific experimental data for this compound is not extensively published in peer-reviewed literature, we can deduce its key characteristics based on its structure and data from closely related analogues.
Physical Properties
| Property | Value | Source/Rationale |
| CAS Number | 96721-84-5 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [3][5] |
| Molecular Weight | 239.23 g/mol | [3][5] |
| Appearance | Expected to be a yellow solid | Based on analogues like tert-butyl (3-nitrophenyl)carbamate.[3] |
| Melting Point | Not reported. Likely >150 °C | Aromatic nitro compounds and carbamates are typically high-melting solids. tert-Butyl (3-nitrophenyl)carbamate has a melting point of 180-182 °C.[3] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DCM, Acetone, DMSO) and sparingly soluble in non-polar solvents and water. | General solubility for Boc-protected amines and nitroaromatics. |
| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | Recommended by suppliers, indicating potential sensitivity to moisture and/or heat.[6] |
Spectroscopic Characterization
The following spectroscopic data are predicted based on the structure and analysis of similar compounds. These serve as a guide for characterization.
The proton NMR spectrum is expected to be characteristic of a disubstituted pyridine ring and a tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H (position 2) | ~8.8 - 9.0 | d | ~2.5 | Deshielded by the adjacent nitro group and nitrogen atom. |
| Pyridine H (position 4) | ~8.2 - 8.4 | dd | ~9.0, 2.5 | Coupled to both adjacent pyridine protons. |
| Pyridine H (position 5) | ~8.0 - 8.2 | d | ~9.0 | Coupled to the proton at position 4. |
| NH (carbamate) | ~9.5 - 10.5 | s (broad) | - | Amide protons are typically broad and downfield. |
| tert-Butyl CH₃ | ~1.5 | s | - | Characteristic singlet for the nine equivalent protons. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~152 - 155 | Typical range for carbamate carbonyls. |
| Pyridine C (positions 2, 4, 6) | ~120 - 150 | Aromatic carbons, with significant deshielding for carbons adjacent to the nitro group. |
| Pyridine C (positions 3, 5) | ~115 - 140 | Aromatic carbons. |
| tert-Butyl (quaternary C) | ~80 - 82 | Characteristic chemical shift for the quaternary carbon of a Boc group. |
| tert-Butyl (CH₃) | ~28 | Characteristic chemical shift for the methyl carbons of a Boc group. |
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (carbamate) | 1700 - 1730 | Strong |
| N=O Stretch (nitro, asymmetric) | 1520 - 1560 | Strong |
| N=O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
For electrospray ionization (ESI), the expected molecular ion peaks would be:
-
[M+H]⁺: m/z ≈ 240.09
-
[M+Na]⁺: m/z ≈ 262.07
A characteristic fragmentation pattern would involve the loss of the tert-butyl group (56 Da) or isobutylene, and subsequent loss of CO₂ (44 Da) from the carbamate moiety.
Synthesis and Experimental Protocol
The most logical and widely practiced method for the synthesis of this compound is through the N-protection of the commercially available 5-amino-2-nitropyridine using di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Boc protection of aromatic amines.[2][6]
Materials:
-
5-Amino-2-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 5-amino-2-nitropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound is dictated by the interplay between the nitro group and the Boc-protected amine.
Sources
An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (6-nitropyridin-3-yl)carbamate
This guide provides a comprehensive technical overview of tert-butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties, underpinned by detailed experimental protocols and spectroscopic analysis.
Introduction: Strategic Importance in Synthesis
This compound, with the CAS Number 96721-84-5, is a pivotal building block in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines a nitropyridine core, which is a common motif in bioactive molecules, with a tert-butoxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate for introducing a 6-nitropyridin-3-amine moiety in a controlled manner during multi-step syntheses. The Boc group provides stability under a range of reaction conditions and can be selectively removed under acidic conditions, a cornerstone of modern protecting group strategy in organic synthesis.[2]
The nitropyridine scaffold itself is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[3] The strategic placement of the nitro group and the protected amine allows for subsequent chemical modifications, such as reduction of the nitro group to an amine or various coupling reactions, further expanding its synthetic utility.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its physical and chemical nature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| CAS Number | 96721-84-5 | [1] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | N/A |
Synthesis of this compound
The primary route for the synthesis of this compound involves the protection of the amino group of 3-amino-6-nitropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely employed method for the introduction of the Boc protecting group onto an amine.[2][4]
Causality of Experimental Choices
The selection of reagents and conditions is critical for achieving a high yield and purity of the desired product.
-
Starting Material: 3-Amino-6-nitropyridine is the logical precursor, providing the core nitropyridine structure.
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity with amines and the formation of innocuous byproducts (tert-butanol and carbon dioxide).
-
Solvent: A polar aprotic solvent such as methanol is often used to dissolve the starting amine and facilitate the reaction.[4]
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the point of complete consumption of the starting material.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis of this compound.
Materials:
-
3-Amino-6-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-6-nitropyridine (1.0 equivalent) in methanol, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane).
-
Upon completion of the reaction (disappearance of the starting material), concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine ring and the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8-9.0 | d | 1H | H-2 (proton ortho to nitro group) |
| ~8.2-8.4 | dd | 1H | H-4 (proton between carbamate and nitro group) |
| ~8.0-8.2 | d | 1H | H-5 (proton ortho to nitro group) |
| ~7.5-7.7 | br s | 1H | NH |
| ~1.5 | s | 9H | C(CH₃)₃ |
Note: Predicted data based on analogous structures. Solvent: CDCl₃. The chemical shifts of the pyridine protons are influenced by the strong electron-withdrawing nature of the nitro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C=O (carbamate) |
| ~150-152 | C-6 (carbon bearing the nitro group) |
| ~140-142 | C-3 (carbon bearing the carbamate) |
| ~135-137 | C-2 |
| ~125-127 | C-4 |
| ~118-120 | C-5 |
| ~81-83 | C (CH₃)₃ |
| ~28 | C(C H₃)₃ |
Note: Predicted data based on analogous structures. Solvent: CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 | N-H stretch (carbamate) |
| ~2950-3000 | C-H stretch (aliphatic) |
| ~1700-1725 | C=O stretch (carbamate) |
| ~1520-1560 and ~1340-1380 | N-O asymmetric and symmetric stretch (nitro group) |
| ~1600 and ~1480 | C=C and C=N stretch (pyridine ring) |
Note: Predicted data based on characteristic IR absorption frequencies.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.10. Under Electron Ionization (EI), fragmentation of the tert-butyl group (m/z 57) is a characteristic feature for Boc-protected compounds.[6]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical candidates. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This two-step sequence provides a masked amino group that is orthogonal to the Boc-protected amine, enabling differential reactivity and the construction of complex molecular architectures.
For instance, related nitropyridine intermediates are crucial in the synthesis of kinase inhibitors used in oncology. The nitropyridine moiety can serve as a key pharmacophore that interacts with the target protein. The ability to introduce and manipulate the substituents on the pyridine ring, facilitated by intermediates like the one discussed, is essential for optimizing the potency and selectivity of drug candidates.
Conclusion
This compound is a well-defined chemical entity with significant utility in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is straightforward, relying on established protection methodologies. The structural features, characterized by a combination of spectroscopic techniques, make it an ideal building block for the introduction of the 6-nitropyridin-3-amine pharmacophore. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this important intermediate in their synthetic endeavors.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
2 - Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2953. Retrieved from [Link]
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
Sources
A Senior Application Scientist's Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate (CAS 96721-84-5)
This guide provides an in-depth examination of tert-butyl (6-nitropyridin-3-yl)carbamate, a key building block in synthetic organic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the necessary protocols for its effective use.
Core Identity and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a pyridine ring substituted with both a nitro group and a tert-butoxycarbonyl (Boc) protected amine. This specific arrangement of functional groups makes it a strategically important intermediate for the synthesis of more complex heterocyclic compounds, particularly in the field of medicinal chemistry.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key properties of the compound. While experimental data for this specific molecule can be limited, expected values are derived from its structural components and data from similar compounds.
| Property | Value / Expected Characteristics | Source |
| CAS Number | 96721-84-5 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | Expected to be a solid, likely off-white to yellow | [2] |
| ¹H NMR | Singlet ~1.5 ppm (9H, t-Bu); Aromatic signals ~7.5-9.0 ppm (3H); Broad singlet for N-H | [3][4] |
| ¹³C NMR | ~28 ppm (t-Bu CH₃); ~80 ppm (t-Bu quat. C); Signals in aromatic region ~120-160 ppm | [3][5] |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~1700 cm⁻¹ (C=O stretch); ~1550 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a foundational procedure in organic chemistry: the protection of an amine. The strategic choice of the tert-butoxycarbonyl (Boc) group is central to its utility.
The "Why": Causality of Amine Protection
The starting material for this synthesis is 5-amino-2-nitropyridine.[7] The primary amine on this molecule is a potent nucleophile and can interfere with a wide range of subsequent reactions intended for other parts of the molecule (e.g., reactions at the nitro group or SNAr chemistry). The Boc group serves as a temporary "mask," rendering the amine non-nucleophilic and non-basic under many conditions.[8] Its key advantages are:
-
Stability: It is robust against nucleophiles, bases, and hydrogenolysis conditions.[9]
-
Acid Labile: It can be removed cleanly under acidic conditions, often with minimal side products.[10][11] This orthogonality allows for selective deprotection in the presence of other protecting groups.
-
Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of polar intermediates in common organic solvents.[12]
Synthetic Workflow
The protection reaction proceeds via a nucleophilic acyl substitution mechanism where the amine of 5-amino-2-nitropyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the Boc protection of 5-amino-2-nitropyridine.
Self-Validating Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Boc protection of aminopyridines.[8][13][14] The trustworthiness of the protocol is ensured by in-process controls (TLC) and final product characterization.
Materials:
-
5-Amino-2-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equivalents)
-
Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic or stoichiometric)
-
Anhydrous Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-amino-2-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Addition of Base: Add the base (e.g., TEA, 1.1 eq). If using DMAP, it can be added catalytically (0.1 eq) or as a base itself (1.1 eq).[8] Stir the solution for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve Boc₂O (1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution. Causality Note: A slow addition helps to control any potential exotherm and minimize the formation of di-Boc protected byproducts, although this is less common with aromatic amines.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The product, being more nonpolar due to the Boc group, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Once complete, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the base and its salt, while the brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Strategic Applications in Drug Development
This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential, controlled modifications.
Orthogonal Deprotection and Reduction Workflow
The Boc group is acid-labile, while the nitro group is susceptible to reduction. This difference allows for a strategic, stepwise elaboration of the molecule.
Caption: Orthogonal reaction pathways for elaborating the core scaffold.
Protocol: Boc Deprotection
This procedure details the removal of the Boc group to liberate the free amine, which can then participate in subsequent coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane (2-4 equivalents).[11] Mechanism Insight: The acid protonates the carbonyl oxygen, weakening the C-O bond and facilitating the loss of the stable tert-butyl cation, which typically forms isobutylene.[10][12] Carbon dioxide is also released.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, 5-amino-2-nitropyridine.
-
Safety, Handling, and Storage
Proper handling is critical for ensuring laboratory safety and maintaining the integrity of the compound.
| Aspect | Guideline | Rationale | Source |
| Hazards | May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. | Based on GHS classifications for similar compounds. | [15][16][17] |
| PPE | Wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent contact with skin and eyes. | [15][16] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. | To minimize inhalation and ingestion risks. | [2][15] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration and storage under an inert gas. | To prevent degradation from moisture and air. | [16] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. | [16] |
References
- Vertex AI Search. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
- Sigma-Aldrich. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7.
- CymitQuimica. This compound.
- ChemPoint.com. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4.
- Fisher Scientific. SAFETY DATA SHEET.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Pipzine Chemicals. 4-Boc-Aminopyridine Manufacturer in China.
- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Fisher Scientific. Amine Protection / Deprotection.
- BLDpharm. 96721-84-5|this compound.
- The Royal Society of Chemistry. Electronic Supporting Information.
- Parchem. Tert-Butyl (6-Nitropyridin-2-Yl)Carbamate Hydrochloride (Cas 1258640-05-9).
- RSC Publishing. Dual protection of amino functions involving Boc.
- Supporting Information. Characterization Data of the Products.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ChemUniverse. Order : Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
- Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Guidechem. 5-AMINO-2-NITROPYRIDINE 14916-65-5 wiki.
- NIST WebBook. 2-Amino-5-nitropyridine.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 14. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 15. chempoint.com [chempoint.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Characteristics of tert-Butyl (6-nitropyridin-3-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful development. Among these properties, solubility is a critical parameter that dictates a molecule's behavior in various media, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies.[1][2] This guide focuses on tert-Butyl (6-nitropyridin-3-yl)carbamate, a molecule featuring a unique combination of a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, a polar nitro group, and a basic pyridine ring.
Given the absence of extensive empirical solubility data in public literature for this specific compound, this document serves as a comprehensive resource, providing a robust theoretical framework to predict its solubility and a detailed experimental protocol for its precise determination. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide empowers researchers to make informed decisions in experimental design, process development, and formulation.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching intermolecular forces between solute and solvent molecules.[3][4][5][6] The structure of this compound offers a compelling interplay of functional groups, each contributing distinct electronic and steric features that dictate its solubility profile.
-
The Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring is electronegative and possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This suggests a potential for solubility in protic, polar solvents like water and alcohols.[7][8][9][10][11] However, the aromatic nature of the ring itself is nonpolar.
-
The Nitro Group (-NO₂): As a strongly electron- withdrawing and highly polar group, the nitro substituent significantly influences the molecule's overall polarity.[12][13][14][15] This group can participate in dipole-dipole interactions, which would favor solubility in polar solvents such as DMSO, DMF, and acetone. Its presence on the pyridine ring makes the ring electron-deficient.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is characterized by its bulky and nonpolar tert-butyl moiety. This group introduces significant steric hindrance and hydrophobic character, which generally increases the solubility of compounds in organic, nonpolar solvents while decreasing aqueous solubility.[16][17][18] The carbamate linkage (-NHCOO-) within the Boc group contains polar character and can act as a hydrogen bond acceptor.
Predicted Solubility:
Based on this structural analysis, a qualitative solubility profile can be predicted. The presence of both polar (nitro, carbamate, pyridine nitrogen) and nonpolar (tert-butyl, aromatic ring) regions suggests that this compound will likely exhibit limited solubility in the extremes of the polarity spectrum (e.g., water and nonpolar alkanes like hexane). Its optimal solubility is anticipated in moderately polar to polar aprotic solvents that can effectively solvate the various functional groups.
Logical Interplay of Functional Groups on Solubility
Caption: Interplay of functional groups on the predicted solubility of the title compound.
Experimental Determination of Thermodynamic Solubility
To move from a theoretical profile to quantitative data, a rigorous experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[2][19][20][21]
Principle
The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute and the concentration of the dissolved solute remains constant. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified.
Materials and Equipment
-
Solute: this compound (solid, pure form)
-
Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene, Hexane)
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.[22][23][24][25][26][27][28][29][30][31]
-
Step-by-Step Protocol: The Shake-Flask Method
-
Preparation:
-
Add an excess amount of this compound to several vials. A general rule is to add more solid than you anticipate will dissolve to ensure a saturated solution is achieved.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Prepare at least three replicate vials for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period to allow them to reach equilibrium. A 24 to 48-hour period is common, but the exact time should be determined by preliminary experiments to ensure the concentration is no longer changing over time.[2][20]
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification (Using HPLC):
-
Method Development: Develop a reverse-phase HPLC method capable of detecting and quantifying the compound. This involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and a detection wavelength where the compound has strong UV absorbance.[26][27][28][30]
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, like acetonitrile or DMSO) at known concentrations. Inject these standards into the HPLC and plot the peak area versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve, and then apply the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.
-
Experimental Workflow for Solubility Determination
Caption: The shake-flask experimental workflow for determining thermodynamic solubility.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly and concisely for easy comparison and interpretation. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | High (Polar, Protic) | Very Low | Report Value ± SD |
| Ethanol | High (Polar, Protic) | Moderate | Report Value ± SD |
| Acetone | Medium (Polar, Aprotic) | High | Report Value ± SD |
| Acetonitrile | Medium (Polar, Aprotic) | High | Report Value ± SD |
| Dichloromethane | Low (Nonpolar) | Moderate | Report Value ± SD |
| Toluene | Low (Nonpolar) | Low to Moderate | Report Value ± SD |
| Hexane | Very Low (Nonpolar) | Very Low | Report Value ± SD |
| DMSO | High (Polar, Aprotic) | Very High | Report Value ± SD |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Conclusion
References
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 8. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 9. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. How is molecular polarity related to solubility class 12 chemistry CBSE [vedantu.com]
- 15. homework.study.com [homework.study.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. researchgate.net [researchgate.net]
- 26. bhu.ac.in [bhu.ac.in]
- 27. pharmaguru.co [pharmaguru.co]
- 28. researchgate.net [researchgate.net]
- 29. rjptonline.org [rjptonline.org]
- 30. asianjpr.com [asianjpr.com]
- 31. improvedpharma.com [improvedpharma.com]
An In-Depth Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of tert-butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in contemporary medicinal chemistry. We will delve into its discovery, detailed synthetic protocols, physicochemical properties, and its pivotal role as a building block in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the Nitropyridine Carbamate Scaffold
The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom imparts unique electronic properties and provides a handle for modulating solubility and target engagement. The introduction of a nitro group to the pyridine ring further enhances its utility, serving as a versatile precursor for a range of functional group transformations, particularly the synthesis of amino-pyridines which are common in bioactive molecules.[1]
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being readily removable under mild acidic conditions.[2] The combination of these three motifs—the pyridine core, the versatile nitro group, and the strategically important Boc-carbamate—in this compound creates a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents.
While the broader class of nitropyridine carbamates has been explored in various contexts, including as prodrugs for nitroreductase-mediated gene-directed enzyme therapy, the specific history of this compound is more recent.[3] Its emergence is tied to the advancement of modern synthetic methodologies, particularly in the realm of photoredox catalysis, where the functionalization of electron-deficient heterocyclic systems has become a key area of research.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the known data for this compound.
| Property | Value | Reference |
| CAS Number | 96721-84-5 | [4] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [5] |
| Molecular Weight | 239.23 g/mol | [5] |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 148 °C (decomposition) | [6] |
Further spectral data (NMR, IR, MS) would be found in the primary publication detailing its synthesis and are crucial for identity confirmation in a laboratory setting.
Synthesis and Mechanism
The synthesis of this compound is a two-step process, starting from the commercially available 3-amino-6-nitropyridine. The key transformation is the protection of the amino group as a tert-butyl carbamate.
Synthesis of the Precursor: 3-Amino-6-nitropyridine
The starting material, 3-amino-6-nitropyridine, is a known compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] It is characterized by its amino and nitro functional groups which allow for a diverse range of chemical transformations.[7]
Boc Protection of 3-Amino-6-nitropyridine
The protection of the amino group of 3-amino-6-nitropyridine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard and widely used method for the introduction of the Boc protecting group onto an amine.[2]
Reaction Scheme:
Caption: General scheme for the Boc protection of 3-amino-6-nitropyridine.
Mechanism of Boc Protection:
The mechanism involves the nucleophilic attack of the amino group of 3-amino-6-nitropyridine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, eliminating a molecule of tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product.
Caption: Mechanistic workflow of the Boc protection reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the Boc protection of aminopyridines and should be optimized for specific laboratory conditions.[1][7]
Materials:
-
3-Amino-6-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-nitropyridine (1.0 eq) in anhydrous THF or DCM.
-
Add the base, either TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow solid.[6]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The strategic placement of the nitro and Boc-protected amino groups allows for selective and sequential chemical transformations.
Workflow of Synthetic Utility:
Caption: Synthetic pathways enabled by this compound.
The primary synthetic strategies involving this intermediate are:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding tert-butyl (6-aminopyridin-3-yl)carbamate. This diamine, with one amine orthogonally protected, is a powerful building block for introducing the 2,5-diaminopyridine core into a target molecule. The newly formed amine at the 6-position can undergo a variety of coupling reactions (e.g., amide bond formation, urea formation, reductive amination) to build molecular complexity.
-
Deprotection of the Boc Group: Alternatively, the Boc group can be removed under acidic conditions to reveal the free amine at the 3-position. The resulting 6-nitropyridin-3-amine can then be functionalized at this position.
The ability to selectively unmask one of the two potential amino groups on the pyridine ring makes this compound a highly strategic intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents where a substituted aminopyridine moiety is a key pharmacophore.
Conclusion
This compound is a modern and highly valuable building block in the arsenal of the medicinal chemist. Its synthesis from readily available starting materials is straightforward, and its unique arrangement of functional groups allows for a high degree of synthetic flexibility. As the demand for novel and complex small molecule therapeutics continues to grow, the strategic use of such well-designed intermediates will remain a critical component of successful drug discovery and development programs.
References
- Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
- Beatty, J. W., & Stephenson, C. R. J. (2016). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 49(10), 2295-2306.
-
Chem-Impex. (n.d.). 3-Amino-6-nitropyridine. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Stephenson, C. R. J. (n.d.). Functionalization of sp2-carbon atoms via visible-light photoredox catalysis.
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization. Journal of the American Chemical Society, 133(49), 19582-19585.
- Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. Journal of Organic Chemistry, 77(4), 1617-1622.
- Hay, M. P., et al. (2003). Synthesis and evaluation of nitroheterocyclic carbamate prodrugs for use with nitroreductase-mediated gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 46(24), 5239-5252.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
Sources
A Technical Guide to the Strategic Application of tert-Butyl (6-nitropyridin-3-yl)carbamate in Novel Compound Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (6-nitropyridin-3-yl)carbamate is a pivotal, multi-functional building block in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core functionalized with a nitro group and a strategically protected amine, offers a versatile platform for constructing complex molecular scaffolds. The tert-butoxycarbonyl (Boc) protecting group provides essential control over the reactivity of the 3-amino position, while the 6-nitro group serves as a key precursor to a second amine, enabling the creation of differentially substituted diaminopyridine systems. These systems are privileged structures found in a multitude of biologically active agents, including kinase inhibitors and other targeted therapeutics. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key synthetic transformations of this reagent. It details robust experimental protocols, explains the causal logic behind methodological choices, and illustrates its application in the strategic assembly of novel compounds, thereby serving as a comprehensive resource for professionals in drug discovery and development.
Part 1: Compound Profile and Synthesis
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a stable, solid compound under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 96721-84-5 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | Inferred |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] (of precursor) |
| Storage | Store at 0-8 °C | [2] (of precursor) |
Note: Some properties are inferred from its precursor, 3-Amino-6-nitropyridine, a brownish-yellow solid.
The Strategic Value of Orthogonal Functionality
The utility of this compound stems from the deliberate combination of two key functional groups whose reactivity can be manipulated independently—a concept known as orthogonality.
-
The Boc-Protected Amine: The 3-amino group is masked with a tert-butoxycarbonyl (Boc) group. This is a robust acid-labile protecting group. Its purpose is to render the amine nucleophilicity inert during reactions targeting other parts of the molecule, such as modifications involving the nitro group or the pyridine ring itself. This prevents unwanted side reactions and allows for precise, regioselective synthesis.[3]
-
The Nitro Group: The 6-nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle that can be reliably reduced to a primary amine. This transformation is fundamental to the reagent's application, as it unmasks a second nucleophilic site at a defined position, paving the way for the synthesis of 3,6-diaminopyridine derivatives.
The strategic sequencing of Boc-deprotection and nitro-reduction allows chemists to access different isomers and selectively functionalize each amine, as illustrated in the workflow below.
Reference Synthesis Protocol
The title compound is readily prepared from commercially available 3-amino-6-nitropyridine via a standard N-tert-butoxycarbonylation reaction.
Protocol: Synthesis of this compound
-
Reagent Preparation: To a solution of 3-amino-6-nitropyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Catalysis: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq). The use of a catalyst like DMAP is crucial for accelerating the acylation of the electronically deactivated aminopyridine.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid solution) to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Part 2: Core Synthetic Transformations
The true synthetic power of this reagent is realized through the selective manipulation of its two core functional groups.
Key Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an amine is the most critical and frequently employed reaction for this building block. It opens the door to creating the valuable 3,6-diaminopyridine scaffold.
Causality Behind Method Selection: The choice of reducing agent is dictated by the presence of other functional groups in the molecule (chemoselectivity). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, but methods like reduction with metals in acid (e.g., SnCl₂ or Fe/HCl) are also effective and may be more suitable if other reducible groups (like alkenes or alkynes) are present.
Workflow: Nitro Group Reduction
This selectively acylated intermediate can then be deprotected at the C3-position, providing a diaminopyridine derivative with a custom amide group at one position and a free amine at the other, ready for further diversification. This strategy is a cornerstone in building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Pyridinone structures, which can be accessed from such intermediates, are prevalent in medicinal chemistry. [4]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. The orthogonal nature of its Boc-protected amine and reducible nitro group provides chemists with precise control over synthetic outcomes. This enables the efficient and regioselective construction of substituted 3,6-diaminopyridine scaffolds, which are central to the development of novel therapeutics. The robust and well-understood transformations associated with this building block make it an indispensable asset for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem. Available at: [Link]
-
Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis - UCHEM. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
Sources
A Strategic Building Block for Modern Medicinal Chemistry: Technical Insights on tert-Butyl (6-nitropyridin-3-yl)carbamate
Abstract
In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl (6-nitropyridin-3-yl)carbamate emerges as a pivotal intermediate, offering a unique combination of functionalities that can be selectively manipulated to forge a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential research applications of this valuable scaffold. We will delve into its role as a precursor to substituted aminopyridines, its utility in the synthesis of kinase inhibitors and other therapeutic agents, and provide detailed experimental insights for its practical application in the laboratory.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The introduction of both a nitro group and a protected amine onto this core creates a highly versatile synthetic intermediate. The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing a vector for further functionalization. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers robust protection under a wide range of reaction conditions, yet can be cleanly removed under mild acidic conditions. This orthogonal reactivity makes this compound a powerful tool for the systematic elaboration of molecular complexity.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 96721-84-5 |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved from commercially available 3-amino-6-nitropyridine. The protection of the amino group is a standard procedure in organic synthesis.
Synthetic Protocol: Boc Protection of 3-Amino-6-nitropyridine
Objective: To synthesize this compound via the protection of 3-amino-6-nitropyridine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Amino-6-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-amino-6-nitropyridine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Core Research Applications: A Gateway to Novel Therapeutics
The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic unmasking and derivatization of its functional groups open doors to several classes of therapeutic targets.
Synthesis of Substituted 5-Aminopyridin-2-ones
The nitropyridine moiety can be transformed into a pyridinone, a scaffold present in numerous pharmaceuticals.[2] This transformation highlights the synthetic utility of the nitro group.
Caption: Synthetic pathway from the title compound to pyridinone derivatives.
Precursor for Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted aminopyridine core. The reduction of the nitro group to an amine is a key step in accessing these scaffolds.
Experimental Workflow: Synthesis of a Disubstituted Aminopyridine
-
Reduction of the Nitro Group:
-
Dissolve this compound in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-Butyl (6-aminopyridin-3-yl)carbamate.
-
-
Acylation or Sulfonylation of the 6-Amino Group:
-
The newly formed 6-amino group can be selectively acylated or sulfonylated in the presence of the Boc-protected 3-amino group.
-
Dissolve the aminopyridine intermediate in an aprotic solvent like DCM or THF.
-
Add a base (e.g., pyridine or TEA) followed by the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent like HATU).
-
Stir until the reaction is complete, then perform an aqueous workup and purify the product.
-
-
Deprotection and Further Functionalization:
-
The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
The now-free 3-amino group can be further derivatized, for example, through reductive amination, amide bond formation, or cross-coupling reactions.
-
This stepwise functionalization allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Sources
Methodological & Application
Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate: An Application Note and In-Depth Protocol
Introduction: The Strategic Importance of Amine Protection in Complex Synthesis
In the landscape of modern pharmaceutical and agrochemical research, the precise manipulation of complex molecular architectures is paramount. Functional group protection is a cornerstone of this endeavor, enabling chemists to choreograph multi-step syntheses with high fidelity. The tert-butyloxycarbonyl (Boc) group is a preeminent tool for the protection of amines, prized for its robustness under a wide array of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1] This orthogonality to many other protecting groups makes it an invaluable asset in the synthesis of intricate molecules.[1]
This application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in the development of various bioactive compounds. The starting material, 3-amino-6-nitropyridine, presents a common challenge in synthetic chemistry: the protection of an amino group on an electron-deficient aromatic ring. The electron-withdrawing nature of the nitro group significantly diminishes the nucleophilicity of the amine, rendering standard protection protocols potentially sluggish or ineffective. This guide will address this challenge by presenting a reliable methodology and exploring the chemical principles that ensure a successful transformation.
Chemical Theory and Mechanism: The Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-amino-6-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This attack forms a transient tetrahedral intermediate. The reaction is typically facilitated by a base, such as triethylamine (TEA), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The tetrahedral intermediate then collapses, expelling a tert-butoxide and carbon dioxide, to yield the stable N-Boc protected carbamate.
Due to the reduced nucleophilicity of the amino group in 3-amino-6-nitropyridine, the reaction may require elevated temperatures or the use of a more potent acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Amino-6-nitropyridine | 139.11 | 10.0 | 1.39 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g |
| Triethylamine (TEA) | 101.19 | 15.0 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 2 x 25 mL |
| Brine (saturated aqueous NaCl) | - | - | 25 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | ~2-3 g |
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL) with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Flash column chromatography system
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-nitropyridine (1.39 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Addition of Base: To the stirred solution, add triethylamine (2.09 mL, 15.0 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution and basification.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the reaction mixture in portions over 10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. For this electron-deficient substrate, the reaction may require several hours to overnight. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visual Workflow
Sources
Application Note: Robust Protocol for the Boc Protection of 3-Amino-6-Nitropyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of 3-amino-6-nitropyridine to synthesize tert-butyl (6-nitropyridin-3-yl)carbamate. The presence of a strongly electron-withdrawing nitro group on the pyridine ring significantly attenuates the nucleophilicity of the amino group, presenting a challenge for standard protection protocols. This guide details a robust methodology, explains the causal factors behind key experimental choices, and offers insights to ensure a high-yielding and clean reaction. This protocol is specifically designed for researchers and professionals in medicinal chemistry and drug development who frequently work with functionalized heterocyclic compounds.
Introduction: The Synthetic Challenge and the Utility of Boc Protection
3-Amino-6-nitropyridine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both a nucleophilic amino group and an electrophilic pyridine ring (activated by the nitro group) necessitates a strategic approach to selective functionalization. Protecting the amino group is often a critical first step to prevent unwanted side reactions during subsequent transformations.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1][2] The protection reaction typically involves the acylation of the amine with di-tert-butyl dicarbonate (Boc₂O).[3] However, the nucleophilicity of the amino group in 3-amino-6-nitropyridine is substantially reduced by the strong electron-withdrawing effect of the para-nitro group. This diminished reactivity can lead to sluggish or incomplete reactions under standard conditions.[4] This application note presents an optimized protocol that overcomes this challenge.
Mechanistic Rationale: Driving the Reaction Forward
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride.[5][6] For a deactivated amine like 3-amino-6-nitropyridine, facilitating this initial nucleophilic attack is paramount.
The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carbamate product, releasing a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[7]
The use of a base is crucial in this protocol. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves two primary functions:
-
Neutralization: It neutralizes the protonated amine that is formed during the reaction, preventing the formation of unreactive ammonium salts.[7]
-
Catalysis (in the case of DMAP): DMAP is a highly effective acylation catalyst. It reacts with Boc anhydride to form a more reactive intermediate, N-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic and reacts more readily with the weakly nucleophilic 3-amino-6-nitropyridine.[8]
Given the substrate's deactivation, this protocol employs DMAP as a catalyst to ensure the reaction proceeds to completion in a reasonable timeframe.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Boc protection of 3-amino-6-nitropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-6-nitropyridine | ≥98% | Commercially Available | --- |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Handle with care. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Toxic, handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | --- |
| Hexanes | ACS Grade | Commercially Available | --- |
| Saturated aq. NaHCO₃ | --- | Prepared in-house | --- |
| Brine (Saturated aq. NaCl) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-nitropyridine (5.0 g, 36.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP) (0.44 g, 3.6 mmol, 0.1 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.2 mmol, 1.2 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, this compound, is significantly less polar than the starting amine. The reaction is typically complete within 12-16 hours.
-
Quenching and Workup: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to quench any unreacted Boc₂O.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.
-
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.[9]
Visualization of the Experimental Workflow
The following diagram outlines the key steps of the protocol.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl (6-nitropyridin-3-yl)carbamate
Introduction: The Strategic Importance of Substituted Nitropyridines
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The title compound, tert-butyl (6-nitropyridin-3-yl)carbamate, is a particularly valuable synthetic intermediate. The presence of a nitro group renders the pyridine ring electron-deficient, significantly influencing its reactivity and providing a handle for further functionalization, such as reduction to an amine. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable moiety, essential for multi-step synthetic campaigns.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This guide provides a detailed technical overview and robust experimental protocols for the Suzuki-Miyaura coupling of a halogenated precursor to this compound, a key transformation for accessing a diverse array of biaryl and heteroaryl structures.
Mechanistic Considerations for a Challenging Substrate
The successful execution of a Suzuki-Miyaura coupling on a substrate like tert-butyl (3-halo-6-nitropyridin-3-yl)carbamate requires a nuanced understanding of the electronic and steric factors at play. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[3]
Key Challenges:
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing effect of the nitro group at the 6-position, combined with the inherent electron-deficient nature of the pyridine ring, significantly modulates the reactivity of the C-X (where X is typically Br or Cl) bond at the 3-position. While this electronic deficiency can facilitate the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step, it also presents unique challenges.[4]
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a common challenge in the cross-coupling of nitrogen-containing heterocycles.[5]
-
Functional Group Compatibility: The presence of the nitro group and the Boc-carbamate necessitates a catalytic system that is tolerant of these functionalities, avoiding unwanted side reactions under the basic conditions of the Suzuki coupling. The N-Boc group is generally stable under these conditions.[6]
To overcome these challenges, the selection of an appropriate palladium catalyst system, comprising a palladium precursor and a specialized ligand, is of utmost importance.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The Palladium Catalyst and Ligand System
For electron-deficient and sterically hindered substrates, traditional palladium catalysts like Pd(PPh₃)₄ may prove inefficient. The modern era of cross-coupling has seen the advent of highly active and stable catalyst systems built upon bulky, electron-rich phosphine ligands.
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands of Choice: For substrates of this nature, bulky biarylphosphine ligands are the gold standard. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated exceptional efficacy in promoting the Suzuki coupling of challenging heterocyclic halides.[7] These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the reductive elimination step of the catalytic cycle.
The Indispensable Role of the Base
The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1] The choice of base can significantly influence reaction rates and yields.
-
Inorganic Bases: A range of inorganic bases are commonly employed.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely used choices.
-
Potassium Phosphate (K₃PO₄) is often a superior choice for challenging couplings, as it is a stronger base in organic solvents and can facilitate the reaction of less reactive coupling partners.[8]
-
Solvent Systems for a Biphasic Reaction
The Suzuki-Miyaura reaction is typically run in a biphasic solvent system, consisting of an organic solvent and an aqueous phase in which the inorganic base is dissolved.
-
Common Organic Solvents:
-
1,4-Dioxane and Toluene are excellent choices, offering good solubility for the organic reactants and stability at the elevated temperatures often required.[8]
-
Tetrahydrofuran (THF) can also be used, though its lower boiling point may limit the achievable reaction temperature.
-
The presence of water is crucial for dissolving the base and facilitating the activation of the boronic acid. A typical solvent ratio is in the range of 4:1 to 10:1 (organic solvent:water).
Comparative Data for Reaction Conditions
The following table summarizes a range of plausible reaction conditions for the Suzuki-Miyaura coupling of a tert-butyl (3-halo-6-nitropyridin-3-yl)carbamate with a generic arylboronic acid, based on literature precedents for structurally similar substrates.[4][8]
| Parameter | Condition A | Condition B | Condition C |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (3 mol%) | - |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF / H₂O (10:1) |
| Temperature | 90-100 °C | 100-110 °C | 85-95 °C |
| Typical Reaction Time | 6-12 hours | 8-16 hours | 12-24 hours |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of tert-butyl (3-bromo-6-nitropyridin-3-yl)carbamate with an arylboronic acid. These should be considered robust starting points, with optimization potentially required for specific arylboronic acids.
Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
Materials:
-
tert-Butyl (3-bromo-6-nitropyridin-3-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add tert-butyl (3-bromo-6-nitropyridin-3-yl)carbamate, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add anhydrous 1,4-dioxane followed by degassed deionized water via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Seal the flask and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A streamlined workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), using a more robust ligand (e.g., BrettPhos), or switching to a stronger base like cesium carbonate. Increasing the reaction temperature in 10 °C increments may also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using anhydrous solvents for the organic phase.
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by using the appropriate catalyst and ligand system and by carefully controlling the reaction stoichiometry.
Conclusion
The Suzuki-Miyaura cross-coupling of tert-butyl (3-halo-6-nitropyridin-3-yl)carbamate is a challenging yet highly rewarding transformation. By carefully selecting a modern palladium catalyst system featuring a bulky biarylphosphine ligand, in conjunction with an appropriate base and solvent system, researchers can successfully synthesize a wide array of novel biaryl and heteroaryl compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl (6-nitropyridin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Abstract
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic selection of molecular building blocks is paramount to the successful construction of complex and effective therapeutic agents. This document provides an in-depth technical guide on the application of tert-Butyl (6-nitropyridin-3-yl)carbamate , a versatile and highly valuable synthetic intermediate. We will explore its chemical properties, the rationale for its use in kinase inhibitor design, and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into key pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of next-generation kinase inhibitors.
Introduction: The Aminopyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of kinase active sites.[1] Specifically, the 2-aminopyridine motif is a well-established pharmacophore that mimics the adenine portion of ATP, enabling competitive inhibition of a wide range of kinases.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound serves as a masked precursor to the valuable 3,6-diaminopyridine scaffold. The molecule incorporates two key functionalities that are orthogonally addressable:
-
The Boc-protected amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine at the 3-position, rendering it nucleophilic only after a straightforward deprotection step. This allows for controlled, late-stage functionalization.
-
The nitro group: The nitro group at the 6-position is a versatile synthetic handle. It can be readily reduced to an amine, which can then be further derivatized, for instance, through amide bond formation or participation in coupling reactions.
This dual functionality makes this compound an ideal starting point for creating diverse libraries of kinase inhibitors.
Physicochemical Properties and Data
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 96721-84-5 | [Vendor Data] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [Vendor Data] |
| Molecular Weight | 239.23 g/mol | [Vendor Data] |
| Appearance | Off-white to yellow powder | [Vendor Data] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Knowledge |
Synthetic Workflow and Rationale
The strategic utility of this compound is best illustrated through a typical synthetic workflow for a kinase inhibitor. A common pathway involves the sequential manipulation of the nitro and Boc-protected amine groups to build the final molecule. This approach is exemplified in the synthesis of precursors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors.[3]
Sources
Scale-up Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate: An Application Note and Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves the selective N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-nitropyridine using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, mechanistic insights, and practical considerations for reaction optimization, work-up, and purification to ensure high yield and purity.
Introduction
This compound is a pivotal building block in medicinal chemistry and drug discovery. The presence of the nitro group and the Boc-protected amine on the pyridine ring allows for diverse subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic activities. The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] This application note details a robust and scalable method for the preparation of this intermediate, focusing on safety, efficiency, and product quality.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 5-amino-2-nitropyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The unstable intermediate then collapses, releasing carbon dioxide and tert-butanol, to yield the desired N-Boc protected product.[3]
Reaction:
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 5-amino-2-nitropyridine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Distill before use for best results. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Reaction Setup
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-amino-2-nitropyridine (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.5 M of the starting amine.
-
Begin stirring the mixture to dissolve the 5-amino-2-nitropyridine.
-
Add triethylamine (1.2 eq) to the reaction mixture.
Reaction Execution
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.
-
Transfer the Boc₂O solution to a dropping funnel and attach it to the reaction flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.
Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Recrystallization: For further purification, dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford this compound as a pale yellow solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (d, J = 2.6 Hz, 1H), 8.38 – 8.32 (m, 1H), 8.25 (d, J = 8.9 Hz, 1H), 7.04 (s, 1H), 1.54 (s, 9H).[5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.69, 140.47, 137.60, 126.62, 119.27, 82.78, 28.17.[5] |
| Melting Point | To be determined experimentally. |
| Purity (HPLC) | ≥98% |
Safety Considerations
-
5-amino-2-nitropyridine: This compound is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: This reagent is a flammable solid and can cause severe skin and eye irritation, as well as respiratory irritation. It is also moisture-sensitive. Handle in a well-ventilated fume hood with appropriate PPE.
-
Triethylamine: This is a flammable and corrosive liquid. Use in a fume hood and wear appropriate gloves and eye protection.
-
The reaction generates carbon dioxide gas, which can cause pressure buildup. Ensure the reaction is not performed in a closed system.[3]
Scale-up Considerations
For scaling up this synthesis, the following points should be considered:
-
Exothermic Reaction: The addition of Boc₂O can be exothermic. For larger scales, efficient heat management using a reactor with a cooling jacket is crucial to maintain the desired reaction temperature.
-
Gas Evolution: The evolution of carbon dioxide will be significant at a larger scale. The reactor must be equipped with an adequate venting system to safely release the gas.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized overheating. The use of an overhead mechanical stirrer is recommended for larger reaction volumes.
-
Work-up: The volumes of solvents for extraction and washing will increase proportionally. Ensure that the separation funnels or extraction equipment are of an appropriate size.
-
Purification: Recrystallization at a large scale may require specialized equipment like a filter-dryer to handle the solid product efficiently and safely.
Process Flow Diagram
Figure 1. A workflow diagram illustrating the key stages in the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and following the detailed work-up and purification procedures, researchers and process chemists can confidently produce this valuable intermediate for their drug discovery and development programs.
References
-
Functionalization of sp2-carbon atoms via visible-light photoredox catalysis. (n.d.). Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Methyl carbamate purification by extraction and recrystallization. (2010). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Role of tert-Butyl (6-nitropyridin-3-yl)carbamate in Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational pillars upon which active pharmaceutical ingredients (APIs) are built. Among these, tert-Butyl (6-nitropyridin-3-yl)carbamate has emerged as a highly strategic and versatile building block. Its unique bifunctional nature—a nitro group poised for reduction and a Boc-protected amine—offers chemists a stable yet reactive scaffold for synthesizing advanced heterocyclic compounds. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
Introduction: The Strategic Advantage of a Bifunctional Intermediate
This compound (CAS No: 96721-84-5) is a substituted nitropyridine derivative that plays a crucial role in organic synthesis.[1][2] The molecule's utility is derived from two key functional groups attached to the pyridine core:
-
The Nitro Group (-NO₂): Positioned at the 6-position, this strong electron-withdrawing group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is one of the most fundamental and reliable reactions in aromatic chemistry, providing a gateway to a vast array of subsequent chemical modifications.[3]
-
The Boc-Protected Amine (-NHBoc): The amine at the 3-position is shielded by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust, acid-labile protecting group, making the amine unreactive under a wide range of conditions, including the basic or neutral conditions often used for nitro reduction.[4] This orthogonal reactivity prevents unwanted side reactions and allows for a controlled, stepwise functionalization of the pyridine ring.
This intelligent design—protecting one amine while leaving a precursor to a second amine—makes this compound an ideal starting material for creating substituted 3,6-diaminopyridine derivatives, which are core structures in numerous pharmaceutical agents.
Synthesis of the Intermediate: A Protocol Grounded in Selectivity
The most direct and widely adopted method for preparing this compound involves the selective protection of the amino group of 2-amino-5-nitropyridine.[5] This precursor is commercially available and can be synthesized by the controlled nitration of 2-aminopyridine.[5][6][7]
Protocol 1: Boc Protection of 2-Amino-5-nitropyridine
This procedure details the N-tert-butoxycarbonylation of 2-amino-5-nitropyridine using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).
Workflow for Synthesis of this compound
Caption: Synthetic route via Boc protection.
Materials & Reagents:
-
2-Amino-5-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Addition of Base: Add a catalytic amount of DMAP (0.05-0.1 eq) or a stoichiometric amount of TEA (1.1-1.5 eq) to the solution. Stir until fully dissolved.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Causality and Experimental Insights:
-
Choice of Base: DMAP is a highly effective acylation catalyst that accelerates the reaction.[4] Triethylamine acts as a stoichiometric base to neutralize the carbonic acid byproduct, driving the reaction to completion.
-
Solvent Selection: Anhydrous THF and DCM are excellent choices as they are relatively non-polar and aprotic, effectively solubilizing the reactants without interfering with the reaction.[8]
-
Work-up Rationale: The aqueous wash steps are critical for removing the base and other water-soluble byproducts, simplifying the final purification.
| Parameter | Condition A | Condition B |
| Starting Material | 2-Amino-5-nitropyridine | 2-Amino-5-nitropyridine |
| Boc Source | (Boc)₂O (1.2 eq) | (Boc)₂O (1.1 eq) |
| Base | DMAP (0.1 eq) | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% | >85% |
Table 1. Representative Conditions for Boc Protection.
Application: Gateway to 3,6-Diaminopyridine Scaffolds
The primary application of this compound is its conversion to tert-Butyl (6-aminopyridin-3-yl)carbamate. This transformation unmasks the second amino group, yielding a differentially protected diaminopyridine—a high-value intermediate for constructing complex heterocyclic systems found in many APIs, including certain DPP-4 inhibitors like Linagliptin.[9][10]
Protocol 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group can be achieved through several reliable methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal-in-acid reductions offer a robust, cost-effective alternative.[3][11]
Workflow for Nitro Group Reduction
Caption: Key application via nitro group reduction.
Method A: Catalytic Hydrogenation
-
Catalyst Preparation: In a flask suitable for hydrogenation, add this compound (1.0 eq) followed by a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Inerting: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd). The catalyst is often pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically 1-3 atm, or using a balloon) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours at room temperature.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched with water before disposal.
-
Isolation: Rinse the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the desired product, which is often pure enough for the next step.
Method B: Metal-in-Acid Reduction
-
Reaction Setup: To a flask containing this compound (1.0 eq), add a solvent such as ethanol or acetic acid (AcOH).
-
Reagent Addition: Add iron powder (Fe, 3-5 eq) or tin(II) chloride dihydrate (SnCl₂, 3-4 eq). If using SnCl₂, concentrated HCl is typically added.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 1-4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove excess metal. Neutralize the filtrate carefully with a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is ~8-9.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the product.
| Parameter | Catalytic Hydrogenation | Metal/Acid Reduction |
| Reagents | H₂, Pd/C (or Raney Ni) | Fe/AcOH or SnCl₂/HCl |
| Conditions | Room Temp, 1-3 atm H₂ | 60-80 °C |
| Pros | High yield, clean reaction, mild conditions | Cost-effective, tolerates some functional groups sensitive to hydrogenation |
| Cons | Specialized equipment, pyrophoric catalyst, may reduce other functional groups | Stoichiometric metal waste, requires neutralization, sometimes harsher conditions |
| Typical Yield | >95% | 85-95% |
Table 2. Comparison of Nitro Reduction Protocols.
Safety and Handling
Proper safety precautions are essential when working with these compounds and protocols.
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care in a fume hood.
-
Catalytic Hydrogenation: Palladium on carbon and Raney Nickel are pyrophoric, especially after use when dry and exposed to air. Always handle under an inert atmosphere and quench carefully. Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure proper grounding and ventilation.[11]
-
Acids and Bases: Handle strong acids (HCl) and bases (NaOH, TEA) with appropriate care to avoid chemical burns.
Conclusion
This compound stands out as a purpose-built intermediate for pharmaceutical synthesis. Its design allows for the clean and high-yielding preparation of differentially protected 3,6-diaminopyridines. The protocols detailed herein provide robust and scalable methods for its synthesis and subsequent reduction, opening the door for researchers and drug development professionals to efficiently access a class of valuable building blocks for the discovery and manufacturing of next-generation therapeutics.
References
- Vertex AI Search. (2026). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)
- ChemicalBook. (2026). 2-Amino-5-nitropyridine synthesis.
- Pipzine Chemicals. (2026). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- MDPI. (2026).
- Guidechem. (2026). 2-Amino-5-nitropyridine 4214-76-0 wiki.
- Prager, R. H., Smith, J. A., Weber, B., & Williams, C. M. (2026). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
- Google Patents. (2026). CN102936220A - BOC protection method for aminopyridine.
- Google Patents. (2026). CN102936220B - BOC protection method for aminopyridine.
- Sigma-Aldrich. (2026). tert-Butyl 4-(6-nitropyridin-3-yl)
- Wikipedia. (2026). tert-Butyloxycarbonyl protecting group.
- Pipzine Chemicals. (2026). 4-Boc-Aminopyridine Manufacturer in China.
- Spectral Database for Organic Compounds, SDBS. (2026). TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)
- BenchChem. (2025). Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide.
- ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- TCI Chemicals. (2025). SAFETY DATA SHEET - tert-Butyl (6-Methylpiperidin-3-yl)
- Fisher Scientific. (2025).
- Materials Advances (RSC Publishing). (2025).
- Supporting Information. (2026).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2026). Amine Protection / Deprotection.
- CymitQuimica. (2026). tert-Butyl (6-nitropyridin-3-yl)
- CHEMISTRY & BIOLOGY INTERFACE. (2026). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
- Google Patents. (2026). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- Organic Chemistry Portal. (2026). Nitro Reduction - Common Conditions.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ChemicalBook. (2026).
- The Royal Society of Chemistry. (2026). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Google Patents. (2026).
- Google Patents. (2019).
- Organic Chemistry Portal. (2020).
- Molecules. (2026). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- PubChem. (2025). tert-Butyl 4-(6-nitropyridin-3-yl)
- BLDpharm. (2026). 96721-84-5|tert-Butyl (6-nitropyridin-3-yl)
- PubChem. (2025). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester.
- Google Patents. (2013).
- European Patent Office. (2019). INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS - EP 3794001 B1.
- BLDpharm. (2026). tert-Butyl (2-nitropyridin-3-yl)
- ResearchGate. (2026). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)
- Pharmaffiliates. (2026). CAS No : 3031851-92-7 | Product Name : tert-Butyl (R)-(1-nitrosopiperidin-3-yl)
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 96721-84-5|this compound|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. cbijournal.com [cbijournal.com]
- 10. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. fishersci.com [fishersci.com]
Purification of tert-Butyl (6-nitropyridin-3-yl)carbamate by Column Chromatography: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of tert-Butyl (6-nitropyridin-3-yl)carbamate using silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry who require high-purity compounds for their work.
Introduction: The Critical Role of Purification
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, such as unreacted starting materials, by-products, or residual reagents, can significantly compromise the yield and purity of subsequent synthetic steps, and ultimately impact the efficacy and safety of the final drug candidate. Therefore, a robust and reproducible purification method is paramount.
Column chromatography, particularly flash chromatography over silica gel, is a widely adopted and effective technique for the purification of moderately polar organic compounds like the target molecule.[1] This method leverages the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system) to achieve separation. The polarity of the target molecule, influenced by the nitro group and the Boc-protecting group, dictates its interaction with the stationary phase and its elution profile.
Understanding the Chemistry of Separation
The successful purification of this compound by silica gel chromatography hinges on the interplay of molecular interactions:
-
Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). These groups can form hydrogen bonds with polar functional groups of the analyte.
-
Analyte Polarity: The target molecule possesses several features that contribute to its overall polarity:
-
The nitro group (-NO₂) is strongly electron-withdrawing and highly polar.
-
The carbamate group (-NH-C(=O)O-) contains polar C=O and N-H bonds capable of hydrogen bonding.
-
The pyridine ring is a basic heterocycle, and the nitrogen atom can interact with the acidic silanol groups of the silica gel.
-
The tert-butyl group (-C(CH₃)₃) is bulky and non-polar, which can shield some of the polar functionalities.
-
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. By gradually increasing the proportion of the more polar solvent, the mobile phase's eluotropic strength is increased, facilitating the movement of more polar compounds down the column.
A common challenge in the chromatography of pyridine-containing compounds is peak tailing , which arises from strong, non-ideal interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface. This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent to saturate the active silanol sites.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system and assess the crude mixture using Thin-Layer Chromatography (TLC).[2] TLC provides a rapid and inexpensive method to determine the optimal mobile phase composition for separation.
Protocol for TLC Analysis
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).
-
Optimization: The ideal solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and good separation from impurities. Adjust the ratio of hexane to ethyl acetate to achieve this. For instance, if the Rƒ is too low, increase the proportion of ethyl acetate.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1) |
| Visualization | UV light (254 nm) |
| Target Rƒ | ~0.2 - 0.4 |
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Packing (Slurry Method):
-
Secure a glass column vertically.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system, as determined by your TLC analysis (e.g., 10% ethyl acetate in hexane).
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[3]
-
Collect fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the target compound. A suggested gradient is provided in the table below.
-
| Step | Mobile Phase Composition | Volume (Column Volumes) | Purpose |
| 1 | 10% Ethyl Acetate in Hexane | 2-3 | Elute non-polar impurities |
| 2 | 20% Ethyl Acetate in Hexane | 5-10 | Elute the target compound |
| 3 | 30-50% Ethyl Acetate in Hexane | 2-3 | Elute more polar impurities |
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
-
Troubleshooting and Expert Insights
-
Problem: The compound is not moving off the baseline on TLC, even with high concentrations of ethyl acetate.
-
Solution: Consider adding a small percentage of a more polar solvent like methanol to the eluent. A mixture of dichloromethane and methanol can also be effective for more polar compounds.
-
-
Problem: Significant peak tailing is observed on TLC and is expected in the column.
-
Solution: Add 0.1-1% triethylamine to the mobile phase. This will neutralize the acidic silanol groups and improve the peak shape of the basic pyridine compound.
-
-
Problem: Poor separation between the product and a close-running impurity.
-
Solution: Employ a shallower gradient during elution or run the column isocratically with the optimal solvent system identified by TLC. Ensure the column is not overloaded with crude material.
-
Conclusion
The protocol described herein provides a reliable and reproducible method for the purification of this compound using silica gel flash column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and following the detailed procedure, researchers can obtain this key synthetic intermediate in high purity, thereby ensuring the integrity of their subsequent research and development activities.
References
-
Organic Syntheses Procedure. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
Der Pharma Chemica. Scholars Research Library. [Link]
-
YouTube. how to do TLC plates and N-boc deprotection. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
S. Thayumanavan et al. Self-assembly of random co-polymers for selective binding and detection of peptides. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]
-
PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]
-
Reddit. TLC Seperation of N-Boc thiol. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the low yields frequently encountered in this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
Low yields in this synthesis are typically traced back to one of several key areas: incomplete reaction, degradation of starting material or product, and inefficient purification. The primary culprits are often moisture in the reaction, suboptimal base selection or amount, and inadequate temperature control.
Q2: I observe multiple spots on my TLC plate post-reaction. What are the likely side products?
Besides the unreacted starting material (3-amino-6-nitropyridine), common side products include di-Boc protected amine and potential byproducts from the decomposition of the starting material or product, especially if the reaction is overheated or exposed to strong bases for extended periods.
Q3: Is the quality of di-tert-butyl dicarbonate (Boc₂O) important?
Absolutely. Boc₂O can degrade over time, especially if not stored properly. It is sensitive to moisture and heat. Using old or improperly stored Boc₂O can be a significant source of low reactivity and, consequently, low yields. It is recommended to use freshly opened or properly stored Boc₂O for best results.
Q4: Can I use a different base instead of triethylamine (TEA) or DMAP?
While TEA and 4-dimethylaminopyridine (DMAP) are commonly used, other non-nucleophilic bases can be employed. However, the choice of base is critical. Stronger bases might lead to unwanted side reactions with the nitro group or the pyridine ring. The combination of a hindered amine base like TEA with a catalytic amount of an acylation catalyst like DMAP is often optimal.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and resolving specific issues during the synthesis.
Issue 1: The reaction does not go to completion.
Symptoms:
-
Significant amount of starting material (3-amino-6-nitropyridine) remains, as observed by TLC or LC-MS.
-
The reaction appears to stall after a few hours.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagents | The stoichiometry of the reactants is critical. An excess of Boc₂O is typically required to drive the reaction to completion. | Use a 1.1 to 1.5 molar excess of Boc₂O relative to the 3-amino-6-nitropyridine. |
| Moisture Contamination | Water will react with Boc₂O, quenching it and preventing it from reacting with the amine. | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle Boc₂O in a dry environment (e.g., under nitrogen or in a glovebox). |
| Inadequate Base | The reaction generates tert-butoxycarbamic acid, which can protonate the starting amine, rendering it unreactive. A base is required to neutralize this acid. | Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine. The addition of a catalytic amount of DMAP (0.05-0.1 equivalents) can significantly increase the reaction rate. |
| Low Reaction Temperature | While the reaction is often run at room temperature, low ambient temperatures can slow down the reaction rate significantly. | If the reaction is sluggish, gentle heating to 30-40 °C can be beneficial. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures. |
Issue 2: Significant formation of byproducts.
Symptoms:
-
Multiple spots on the TLC plate that are not the starting material or the desired product.
-
Difficulty in purifying the final product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Di-Boc Formation | Excessive amounts of Boc₂O or prolonged reaction times can lead to the formation of the di-protected product. | Use a controlled excess of Boc₂O (around 1.2 equivalents) and monitor the reaction progress closely. Stop the reaction once the starting material is consumed. |
| Degradation | The nitro group on the pyridine ring is electron-withdrawing, making the ring susceptible to nucleophilic attack, especially at elevated temperatures or with strong bases. | Maintain a controlled reaction temperature (room temperature is often sufficient). Avoid using overly strong bases. |
| Impure Starting Material | Impurities in the 3-amino-6-nitropyridine can lead to a variety of side reactions. | Ensure the purity of the starting material by recrystallization or other appropriate purification methods before starting the reaction. |
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the common issues leading to low yields.
Materials:
-
3-amino-6-nitropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-amino-6-nitropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
-
Addition of Boc₂O:
-
In a separate flask, dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at room temperature over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.
-
Visualizing the Reaction Pathway
Caption: Simplified reaction schematic.
References
-
Title: Protection for the Amino Group Source: Organic Chemistry Portal URL: [Link]
Technical Support Center: Navigating Side Reactions in the Boc Protection of Nitropyridines
Welcome to the technical support center for the Boc protection of nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The electron-deficient nature of the nitropyridine ring system presents unique hurdles, often leading to low yields and unexpected side products. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you overcome these common issues.
The Core Challenge: The Deactivated Nucleophile
The primary difficulty in the Boc protection of aminonitropyridines stems from the powerful electron-withdrawing effects of both the pyridine ring nitrogen and the nitro group.[1][2][3] This electronic pull significantly reduces the electron density on the exocyclic amino group, diminishing its nucleophilicity and making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O).[4] Consequently, standard Boc protection protocols often result in low to no conversion, leaving researchers with unreacted starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Mono-Boc Product
Question: I am attempting to Boc-protect an aminonitropyridine using standard conditions (e.g., (Boc)₂O, a base like triethylamine (TEA) in a solvent like THF or DCM), but I am observing very low to no product formation. What is the underlying cause, and how can I drive the reaction to completion?
Answer:
The low reactivity you are observing is the expected consequence of the reduced nucleophilicity of the amino group on the electron-deficient nitropyridine ring. To overcome this, more forcing conditions or a catalytic system that enhances the electrophilicity of the Boc anhydride are necessary.
Root Cause Analysis:
The lone pair of electrons on the amino nitrogen is delocalized into the electron-poor pyridine ring, which is further deactivated by the nitro group. This makes the amine a weak nucleophile, unable to efficiently attack the carbonyl carbon of the Boc anhydride under standard, mild conditions.
Troubleshooting Strategies & Protocols:
Strategy 1: The Use of a Super-Acylating Catalyst (DMAP)
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acyl transfer reactions.[5][6] It reacts with Boc anhydride to form a more reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the weakly nucleophilic aminonitropyridine.
Experimental Protocol 1: DMAP-Catalyzed Boc Protection
-
To a solution of the aminonitropyridine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN)), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 eq.).
-
Add a catalytic amount of DMAP (0.1-0.2 eq.).
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Upon completion, the reaction can be worked up by washing with a dilute aqueous acid (e.g., 1M HCl) to remove DMAP and any unreacted amine, followed by a standard aqueous work-up.
Strategy 2: Enhanced Catalysis for Highly Unreactive Substrates
For particularly challenging substrates, a more potent catalytic system may be required. The combination of sodium iodide (NaI) and DMAP has been shown to be effective for the Boc protection of highly unreactive amines. While the exact mechanism is not fully elucidated, it is proposed that NaI may play a role in activating the Boc anhydride.
Experimental Protocol 2: NaI/DMAP Co-Catalyzed Boc Protection
-
Dissolve the aminonitropyridine (1.0 eq.) and NaI (1.0 eq.) in Tetrahydrofuran (THF).
-
Add DMAP (2.0 eq.) followed by (Boc)₂O (up to 5.0 eq. for highly unreactive substrates).
-
Stir the reaction at room temperature. The reaction can be very rapid.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, being mindful of the solubility of the product.
| Condition | (Boc)₂O (eq.) | Base/Catalyst (eq.) | Solvent | Temperature | Expected Outcome |
| Standard | 1.1 - 1.5 | TEA (1.5) | THF/DCM | Room Temp. | Low to no conversion |
| DMAP Catalysis | 1.2 - 1.5 | DMAP (0.1-0.2) | DCM/ACN | Room Temp. - 40°C | Moderate to good conversion |
| NaI/DMAP | 2.0 - 5.0 | NaI (1.0), DMAP (2.0) | THF | Room Temp. | High conversion, rapid reaction |
Issue 2: Formation of the Di-Boc Protected Side Product
Question: After successfully achieving a reaction using more forcing conditions (e.g., with DMAP), I am now observing a significant amount of a higher molecular weight side product, which I suspect is the di-Boc protected amine. How can I prevent this over-protection?
Answer:
The formation of the N,N-di-Boc-protected amine is a common side reaction when attempting to protect primary amines, especially under conditions that enhance reactivity, such as the use of DMAP.[7] The initially formed mono-Boc product (a carbamate) still possesses an N-H proton that can be removed by a base, rendering the nitrogen nucleophilic again.
Mechanistic Insight:
-
The primary aminonitropyridine is protected to form the mono-Boc derivative.
-
In the presence of a base (or the catalytic DMAP), the N-H proton of the mono-Boc product is abstracted. This deprotonation is facilitated by the electron-withdrawing nature of the nitropyridine ring and the adjacent carbonyl of the Boc group.
-
The resulting anion is a potent nucleophile that attacks a second molecule of Boc anhydride, leading to the di-Boc product.
Troubleshooting Strategies & Protocols:
Strategy 1: Stoichiometric Control of (Boc)₂O
The most straightforward approach to minimizing di-Boc formation is to limit the amount of Boc anhydride available.
Experimental Protocol 3: Stoichiometrically Controlled Boc Protection
-
Follow the DMAP-catalyzed protocol (Experimental Protocol 1).
-
Carefully control the stoichiometry of (Boc)₂O, using no more than 1.1 equivalents.
-
Add the (Boc)₂O solution slowly (e.g., dropwise over 30-60 minutes) to the solution of the aminonitropyridine and DMAP. This maintains a low instantaneous concentration of the Boc anhydride, favoring the initial, slower mono-protection over the faster di-protection of the activated intermediate.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Strategy 2: Use of a Non-Basic or Milder Catalytic System
Since a base is required to deprotonate the mono-Boc intermediate, avoiding strong bases can suppress the formation of the di-Boc product. While some base is often beneficial for the initial protection, using a milder base or conditions that do not require a strong base can be advantageous.
Experimental Protocol 4: Boc Protection in Alcoholic Solvents
It has been reported that alcoholic solvents can accelerate the Boc protection of aromatic amines without the need for a base.[8] This may provide a window of selectivity for mono-protection.
-
Dissolve the aminonitropyridine (1.0 eq.) in methanol (MeOH).
-
Add (Boc)₂O (1.1-1.2 eq.).
-
Stir at room temperature and monitor the reaction.
-
While this method may be slower than DMAP-catalyzed reactions, it can offer better selectivity against di-Boc formation.
| Parameter | Standard DMAP Catalysis | Stoichiometric Control | Alcoholic Solvent |
| (Boc)₂O (eq.) | 1.5 | 1.1 | 1.1 - 1.2 |
| Addition of (Boc)₂O | All at once | Slow, dropwise | All at once |
| Base | DMAP (cat.) | DMAP (cat.) | None |
| Risk of Di-Boc | High | Reduced | Potentially Lower |
Issue 3: Potential for Pyridine N-Oxide Formation
Question: I have observed an unexpected side product with a mass corresponding to my desired product +16 amu. Could this be a pyridine N-oxide, and how would it form under Boc protection conditions?
Answer:
While less common than di-Boc formation, the oxidation of the pyridine nitrogen to a pyridine N-oxide is a plausible side reaction, especially if oxidizing agents are inadvertently present. Standard Boc protection conditions are not explicitly oxidizing; however, certain circumstances could lead to this transformation.
Plausible (though not standard) Mechanisms for N-Oxide Formation:
-
Adventitious Oxidants: The presence of trace peroxides in solvents (like older THF) or other impurities could lead to slow oxidation of the electron-rich pyridine nitrogen.
-
Reaction with Byproducts: The breakdown of di-tert-butyl dicarbonate can produce tert-butanol and CO₂.[6] While not oxidizing themselves, complex reaction pathways under specific conditions (e.g., in the presence of certain metal contaminants) could theoretically generate reactive oxygen species, although this is highly speculative.
It is important to note that dedicated synthetic routes to pyridine N-oxides typically employ strong oxidizing agents like m-CPBA or hydrogen peroxide.[9]
Preventative Measures:
-
Use High-Purity Reagents and Solvents: Ensure that solvents are freshly distilled or from a recently opened bottle to minimize the presence of peroxides. Use high-purity (Boc)₂O and other reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, although this is not typically necessary for standard Boc protections.
If N-oxide formation is confirmed and persistent, it may be necessary to reconsider the overall synthetic strategy or introduce a deoxygenation step after the protection.
References
-
Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. [Link]
-
Brainly. (2023). In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more electron-rich or electron-deficient?. [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Organic Syntheses. (n.d.). pyridine-n-oxide. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
Organic Chemistry Portal. (n.d.). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
ResearchGate. (2014). (PDF) A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific N-Boc protection reaction. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your synthesis, maximize yields, and ensure the highest purity of your target compound.
Understanding the Reaction: The Boc Protection of 5-Amino-2-Nitropyridine
The synthesis of this compound involves the protection of the primary amine of 5-amino-2-nitropyridine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in multi-step organic synthesis. The reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source, often in the presence of a base and sometimes a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).
The electron-withdrawing nature of the nitro group at the 6-position of the pyridine ring decreases the nucleophilicity of the amino group at the 3-position. This can make the reaction more challenging compared to the Boc protection of more electron-rich amines, potentially requiring carefully optimized conditions to achieve high yields and avoid side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the starting material. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Temperature: The reaction may be too slow at room temperature.
-
Causality: The decreased electron density on the amino group of 5-amino-2-nitropyridine slows down its attack on the electrophilic carbonyl of (Boc)₂O.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature range of 40-50°C is a good starting point for optimization.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition at higher temperatures.
-
-
Insufficient Catalysis: The reaction may require a catalyst to proceed at a reasonable rate.
-
Causality: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.[2] This intermediate is then more readily attacked by the weakly nucleophilic amine.
-
Solution: Add a catalytic amount of DMAP (typically 0.05-0.1 equivalents) to your reaction mixture. Be aware that DMAP can also promote side reactions, so use it judiciously.
-
-
Inadequate Base: The choice and amount of base are crucial.
-
Causality: A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. Triethylamine (TEA) is a commonly used base for this purpose.
-
Solution: Ensure you are using at least one equivalent of a suitable base like triethylamine. For weakly nucleophilic amines, a slightly stronger, non-nucleophilic base might be beneficial, but TEA is a good first choice.
-
-
Moisture Contamination: Water in the reaction can lead to poor yields.
-
Causality: (Boc)₂O is sensitive to moisture and can be hydrolyzed, reducing the amount of reagent available for the protection reaction.
-
Solution: Use anhydrous solvents (like dichloromethane or tetrahydrofuran) and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
FAQ 2: I'm observing multiple spots on my TLC, including a major byproduct. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue, especially when trying to drive the reaction to completion. Here are the most probable side reactions:
-
Di-Boc Protected Amine: Over-protection of the primary amine can occur.
-
Causality: If an excess of (Boc)₂O is used, or if the reaction conditions are too forcing (high temperature or high concentration of catalyst), a second Boc group can be added to the nitrogen, forming a di-tert-butyl carbamate.
-
Solution: Use a stoichiometric amount or only a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). Maintain a controlled temperature and monitor the reaction progress closely to stop it once the starting material is consumed.
-
-
Urea Formation: This can occur if the reaction conditions lead to the formation of an isocyanate intermediate.
-
Causality: In the presence of a strong base and catalyst, (Boc)₂O can react with the primary amine to form an unstable carbamic acid intermediate that can dehydrate to an isocyanate. This isocyanate can then react with the starting amine to form a urea byproduct.
-
Solution: Avoid using an excessive amount of base. A patent for the Boc protection of aminopyridines suggests using triethylamine as the base, which is generally mild enough to avoid this side reaction under controlled temperature conditions.[2]
-
FAQ 3: What is the optimal temperature range for this synthesis, and what are the consequences of deviating from it?
Temperature is a critical parameter in this synthesis due to the competing factors of reaction rate and side product formation.
| Temperature Range | Expected Outcome | Troubleshooting Actions |
| Room Temperature (20-25°C) | Slow reaction, potentially incomplete conversion. | If conversion is low after several hours, consider adding a catalytic amount of DMAP or gently heating the reaction. |
| Moderate Heat (40-50°C) | Generally the optimal range, balancing reaction rate and minimizing side products.[1] | Monitor the reaction by TLC to ensure the starting material is consumed without significant byproduct formation. |
| High Heat (>60°C) | Increased risk of di-Boc formation and potential decomposition of the starting material or product. | If byproducts are observed, reduce the temperature. It is generally not recommended to exceed 60°C for this reaction. |
Experimental Protocol
This protocol is a general guideline based on established procedures for the Boc protection of aminopyridines.[2] Optimization may be required for your specific setup.
Materials:
-
5-amino-2-nitropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 5-amino-2-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
DMAP-Catalyzed Boc Protection Mechanism
Caption: Simplified mechanism of DMAP-catalyzed Boc protection.
References
- CN102936220A - BOC protection method for aminopyridine - Google P
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl (6-nitropyridin-3-yl)carbamate
Welcome to the technical support guide for the deprotection of tert-Butyl (6-nitropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. The presence of an electron-withdrawing nitro group on the pyridine ring can significantly influence the reactivity of the molecule, often leading to incomplete or sluggish deprotection reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient deprotection process.
Troubleshooting Guide: Incomplete Deprotection
This section addresses the most common issue encountered: the incomplete removal of the Boc group. The questions are structured to guide you through a logical troubleshooting process, from initial diagnosis to advanced solutions.
Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times using standard TFA/DCM conditions. What is the primary reason for this, and what are the immediate steps I can take?
Answer:
The primary reason for incomplete deprotection of this compound under standard conditions is the reduced nucleophilicity of the carbamate's nitrogen atom. The potent electron-withdrawing effect of the nitro group at the 6-position of the pyridine ring deactivates the lone pair of electrons on the nitrogen, making it less susceptible to protonation by the acid—the crucial first step in the deprotection mechanism.[1][2]
Immediate Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Standard conditions often call for 20-25% TFA, but for this deactivated substrate, you may need to increase it to 50% or even use neat TFA.[3][4]
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can provide the necessary activation energy to drive the reaction to completion.[3] However, monitor the reaction closely for any potential side product formation.
-
Extend Reaction Time: While you may have already extended the reaction time, ensure you are monitoring it effectively. Continue to run the reaction, taking aliquots every hour for TLC or LC-MS analysis until no further conversion of the starting material is observed.
Question 2: I've increased the acid concentration and temperature, but the deprotection is still not complete, or I'm observing decomposition. What are the likely side reactions, and how can I mitigate them?
Answer:
Increased acidity and temperature can lead to side reactions. The primary concern is the formation of tert-butyl cation adducts.[3] During the cleavage of the Boc group, a stable tert-butyl cation is generated.[5] This electrophilic species can potentially alkylate other nucleophilic sites on your molecule or react with the solvent.
Mitigation Strategies: The Use of Scavengers
The most effective way to prevent these side reactions is by incorporating a cation scavenger into your reaction mixture. Scavengers are nucleophilic compounds that will preferentially react with and "trap" the tert-butyl cation.[3]
| Scavenger | Recommended Concentration | Mechanism of Action |
| Anisole | 5-10% (v/v) | Acts as a Friedel-Crafts substrate, trapping the tert-butyl cation. |
| Thioanisole | 5-10% (v/v) | A more nucleophilic scavenger than anisole, particularly useful for sensitive substrates. |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 1-3 equivalents | Reduces the tert-butyl cation to isobutane. |
Experimental Protocol: Standard Boc Deprotection with Scavenger
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M).
-
Add the chosen scavenger (e.g., 5% v/v Anisole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., 25-50% v/v in DCM) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, 6-nitropyridin-3-amine.[3][6]
Question 3: I am still facing challenges with acidic deprotection. Are there alternative, milder methods for removing the Boc group from this sensitive substrate?
Answer:
Yes, several milder methods can be employed when strong acidic conditions are not viable. These methods often offer greater functional group tolerance.
Alternative Deprotection Methods:
-
HCl in an Organic Solvent: Using a solution of 4M HCl in 1,4-dioxane or methanol can be a milder alternative to TFA.[7][8] The reaction is typically run at room temperature and can provide a cleaner product, often as the hydrochloride salt, which may be easier to isolate as a solid.[8]
-
Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to deprotect a diverse range of N-Boc compounds, including those with electron-withdrawing groups.[9] The reaction proceeds at room temperature and often yields the deprotected amine in high purity.[9] It has been suggested that this method's efficacy is not solely due to the in-situ generation of HCl.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent like dioxane or toluene can induce thermal cleavage of the Boc group.[10] This method is less common and requires careful optimization of temperature and reaction time.
-
Water-Mediated Deprotection: For some substrates, refluxing in water without any additional reagents has been shown to effectively remove the Boc group, presenting a green chemistry alternative.[11]
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of the deprotection reaction?
A1: The most common and effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The deprotected amine (6-nitropyridin-3-amine) is significantly more polar than the starting Boc-protected material. Therefore, on a silica gel TLC plate, the product will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product as a distinct colored spot.[7]
-
LC-MS: This is a highly effective method to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7][12] This technique provides unambiguous confirmation of the conversion.
Q2: Why is it important to use anhydrous solvents for the deprotection reaction?
A2: While the deprotection mechanism itself can tolerate some water, using anhydrous solvents, particularly DCM, is crucial for consistency and to prevent potential side reactions. Water can compete with the substrate for the acid, potentially slowing down the reaction. For alternative reagents like oxalyl chloride, anhydrous conditions are critical to prevent decomposition of the reagent.
Q3: After a successful deprotection with TFA, my final product is an oil and difficult to handle. What can I do?
A3: The product, 6-nitropyridin-3-amine, is isolated as a trifluoroacetate salt after TFA deprotection, which can often be oily. To obtain a solid, you can either:
-
Convert to the Hydrochloride Salt: After the aqueous workup to remove TFA, dissolve the free amine in a minimal amount of a solvent like diethyl ether or DCM and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will often precipitate as a solid.[8]
-
Trituration: Attempt to solidify the oily TFA salt by triturating with a non-polar solvent like cold diethyl ether or pentane.
Q4: Can I use other strong acids like sulfuric acid or nitric acid for the deprotection?
A4: While other strong acids can cleave the Boc group, they are generally not recommended for this substrate. Sulfuric acid can lead to charring and other side reactions. Nitric acid, while it can be used for Boc deprotection, poses a significant risk of over-nitration on the already nitro-substituted pyridine ring.[13] TFA and HCl are the preferred reagents due to their volatility, which simplifies their removal after the reaction is complete.[11]
References
-
BenchChem. N-Boc deprotection issues and alternative methods.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24570.
-
Jia, Y., Li, J., & Li, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
BenchChem. Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Common Organic Chemistry. Boc Deprotection - TFA.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd.
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
-
Frontier Specialty Chemicals. 6-Nitropyridin-3-amine.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Reddit. (2023). Boc De-protection. r/Chempros.
-
Nishiyama, Y., & Hanada, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate.
-
Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
-
ResearchGate. (2008). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. 6-Nitropyridin-3-amine | [frontierspecialtychemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. microsaic.com [microsaic.com]
- 13. researchgate.net [researchgate.net]
Preventing byproduct formation in nitropyridine synthesis
A-A-A
A Guide to Preventing Byproduct Formation in Nitropyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of nitropyridines. The inherent electron-deficient nature of the pyridine ring presents unique challenges, often leading to a delicate balance between achieving desired reactivity and preventing a host of side reactions.[1][2] This document provides in-depth, mechanistically grounded troubleshooting advice to help you navigate these challenges, optimize your reaction outcomes, and minimize the formation of common byproducts.
Section 1: Understanding the Core Challenges in Pyridine Nitration
The primary difficulty in nitrating pyridine arises from its electronic structure. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive toward electrophilic aromatic substitution (EAS) than benzene.[2] Furthermore, under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated. This forms a pyridinium ion, which further deactivates the ring, necessitating harsh reaction conditions like high temperatures.[3][4] These forcing conditions are often the primary source of byproduct formation.
Two major competing reaction pathways dominate pyridine nitration:
-
C-Nitration (Desired Pathway): Electrophilic attack by the nitronium ion (NO₂⁺) on a ring carbon atom. This process is slow and typically favors the C-3 (meta) position due to the deactivating effect of the nitrogen atom at the C-2, C-4, and C-6 positions.[2][3]
-
N-Nitration / N-Oxide Formation (Side-Reaction Pathway): Attack of the electrophile on the nitrogen's lone pair of electrons. While direct N-nitration can occur with reagents like dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion,[4][5] a more common issue is the formation of pyridine N-oxide, especially when using nitrating agents that have oxidizing properties. The N-oxide is significantly more reactive than pyridine itself and can lead to different products, including desired 4-nitro isomers or undesired hydroxylated byproducts.[3][6]
Core Mechanistic Pathways
The following diagram illustrates the initial decision point in pyridine nitration which dictates the final product distribution.
Caption: Competing C-Nitration vs. N-Attack pathways in pyridine nitration.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of common problems encountered in the lab. Each problem is followed by a diagnosis of probable causes and a set of actionable solutions.
Problem 1: Low Yield or No Reaction
Q: I've set up my nitration reaction according to a standard procedure, but TLC/NMR analysis shows only unreacted starting material. What's wrong?
A: This is a classic issue stemming from the profound deactivation of the pyridine ring.
-
Probable Cause 1: Insufficiently Activating Conditions. Mild nitrating conditions that are effective for benzene or activated aromatics will often fail with pyridine.[3] Under acidic conditions, the pyridine nitrogen becomes protonated, creating a pyridinium ion that is highly resistant to electrophilic attack.[3][4]
-
Solution 1a: Increase Reaction Severity. For unsubstituted pyridine, direct nitration often requires extreme conditions, such as fuming nitric acid in concentrated sulfuric acid or oleum at temperatures that can exceed 300°C.[3] While effective, this approach increases safety risks and the likelihood of degradation byproducts.
-
Solution 1b: Use a More Potent Nitrating System. Consider alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) can nitrate pyridine under milder conditions by first forming an N-nitropyridinium ion, which then rearranges to 3-nitropyridine.[3][4] Another option is using nitric acid in trifluoroacetic anhydride.[7]
-
Solution 1c: Activate the Ring via N-Oxidation. If your target is a 2- or 4-nitropyridine, a deliberate two-step synthesis via the pyridine N-oxide is the most common and effective strategy. The N-oxide is much more reactive and directs nitration to the C-4 position.[3][6][8]
Problem 2: Over-nitration (Formation of Dinitro- and Polynitro-pyridines)
Q: My reaction is working, but I'm getting a significant amount of dinitrated byproduct, which is difficult to separate. How can I improve selectivity for mono-nitration?
A: Over-nitration occurs when the reaction conditions are too harsh or not carefully controlled, allowing the initially formed mono-nitropyridine to react again.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excess Nitrating Agent | Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). | A large excess of the nitronium ion increases the probability of a second nitration event occurring.[1] |
| High Reaction Temperature | Lower the reaction temperature. Perform the addition of the nitrating agent at 0°C or below and maintain a controlled temperature throughout. | The second nitration has a higher activation energy. Lowering the temperature disfavors this subsequent reaction more than the initial one.[1] |
| Poor Reagent Control | Add the nitrating agent slowly and dropwise to the substrate solution. | Slow addition maintains a low instantaneous concentration of the nitrating species, favoring the more reactive starting material over the less reactive mono-nitro product.[1] |
| Extended Reaction Time | Monitor the reaction closely by TLC, GC, or LC-MS and quench it as soon as the starting material is consumed or the desired product is maximized. | Allowing the reaction to proceed for too long after the initial nitration is complete provides more opportunity for over-nitration to occur.[1] |
Problem 3: Poor Regioselectivity (Getting the Wrong Isomer)
Q: I need to synthesize 4-nitropyridine, but my direct nitration of pyridine only yields the 3-nitro isomer. How can I control the position of nitration?
A: Direct electrophilic nitration of an unsubstituted pyridine ring will almost exclusively yield the 3-nitro isomer.[3] To achieve substitution at the C-2 or C-4 positions, a change in strategy is required.
-
Probable Cause: Inherent Electronic Bias. The protonated nitrogen atom in the pyridinium ion strongly deactivates the C-2, C-4, and C-6 positions through both inductive and resonance effects, making the C-3 and C-5 positions the least deactivated and therefore the most likely sites of attack.[9]
-
Solution: The N-Oxide Strategy. The most reliable method to obtain 4-nitropyridine is to first oxidize pyridine to pyridine N-oxide.[3] The N-oxide group is activating and directs electrophiles to the C-4 position.[6][8] The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., with PCl₃) to yield the final product.[10]
Workflow: Regioselective Synthesis of 4-Nitropyridine
Caption: Standard workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.
Section 3: Optimized Experimental Protocol
Protocol: Synthesis of 4-Nitropyridine N-Oxide
This protocol is a representative example for the regioselective nitration of pyridine N-oxide, a key intermediate for accessing 4-substituted pyridines.[3][11]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, ~0.29 mol)
-
Concentrated Sulfuric Acid (30 mL, ~0.56 mol)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Prepare Nitrating Acid: In a 250 mL flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.[11]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a thermometer, reflux condenser, and addition funnel, add 9.51 g of pyridine N-oxide. Heat the flask to 60°C.[11]
-
Addition: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes. The internal temperature will initially drop.[11]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Monitor for the formation of nitrous fumes.[11]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a 1 L beaker.[11]
-
Neutralization: Cautiously add saturated sodium carbonate solution in portions until the pH reaches 7-8. Be prepared for vigorous foaming. A yellow solid should precipitate.[3][11]
-
Isolation: Collect the precipitate by vacuum filtration. The solid is a mixture of the product and inorganic salts.
-
Purification: Wash the crude solid with acetone to dissolve the organic product, leaving the insoluble sodium sulfate behind. Evaporate the acetone from the filtrate to obtain the yellow product. The product can be further purified by recrystallization from acetone if necessary.[3][11]
References
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Quora. Available at: [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Why is sulfuric acid used in aromatic nitration?. Quora. Available at: [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. Available at: [Link]
-
4-nitropyridine synthesis requested. The Hive Chemistry Discourse. Available at: [Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
-
Discuss the chemistry of pyridine under nitration. Filo. Available at: [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Pyridines. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of tert-Butyl (6-nitropyridin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-nitropyridin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to this compound involves the Boc-protection of 5-amino-2-nitropyridine. This seemingly straightforward reaction can present several purification challenges. A clear understanding of the starting materials and potential side-reactions is the first step in developing an effective purification strategy.
The synthesis of the precursor, 5-amino-2-nitropyridine, typically involves the nitration of 2-aminopyridine. This electrophilic substitution reaction can yield a mixture of isomers, with the desired 5-nitro isomer being one of the products.
Common Impurities to Consider:
-
Unreacted 5-amino-2-nitropyridine: Incomplete reaction will leave the starting material in your crude product.
-
Di-Boc protected 5-amino-2-nitropyridine: Over-reaction or harsh conditions can lead to the formation of a di-protected species.
-
Isomeric impurities: From the synthesis of 5-amino-2-nitropyridine, you may have trace amounts of other nitropyridine isomers.
-
Hydrolysis product (5-amino-2-nitropyridine): The Boc group is labile under acidic conditions, and prolonged exposure to certain conditions during workup or purification can lead to its removal.[1]
-
Residual solvents: Solvents used in the reaction and purification steps may be present in the final product.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I purify it?
A1: Oiling out is a common problem when impurities are present, depressing the melting point of the desired compound.
-
Initial Cleanup: Begin with a simple aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial cleanup can often remove highly polar impurities and may facilitate crystallization.
-
Column Chromatography: If the product still fails to solidify, column chromatography is the recommended next step. The increased polarity of the carbamate compared to the starting amine makes silica gel chromatography an effective purification method.
Q2: I'm struggling to get good separation with column chromatography. What eluent system should I use?
A2: The key to successful column chromatography is selecting an eluent system that provides a good separation between your product and the impurities. For nitropyridine derivatives, a combination of a non-polar and a moderately polar solvent is typically effective.[2]
Recommended Starting Eluent Systems:
| Eluent System | Ratio (v/v) | Comments |
| Hexane/Ethyl Acetate | 9:1 to 7:3 | A good starting point for most separations. Gradually increase the polarity by increasing the proportion of ethyl acetate. |
| Dichloromethane/Methanol | 99:1 to 95:5 | Useful for more polar impurities. Use with caution as methanol can sometimes cause streaking on the column. |
| Toluene/Acetone | 9:1 to 8:2 | An alternative system if the above do not provide adequate separation. |
Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis with your proposed eluent system before running a column to ensure good separation.[3] The desired product, being more polar than the starting amine, should have a lower Rf value.
III. Detailed Purification Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.
A. Recrystallization
Recrystallization is an excellent technique for purifying solid materials to a high degree of purity. The choice of solvent is critical.
Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Good candidate solvents for nitropyridine derivatives include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.[2]
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If your solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
B. Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.[3]
Protocol for Flash Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of your packed column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
IV. Analytical Characterization for Purity Assessment
Confirming the purity of your final product is a critical step. Here are the primary analytical techniques for assessing the purity of this compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of a compound and quantifying impurities.[4] For nitropyridine derivatives, a reversed-phase C18 column is typically used.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for confirming the structure of your compound and identifying any impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyridyl Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The nitro group is strongly electron-withdrawing, which will shift the adjacent protons downfield.
-
NH Proton: The carbamate NH proton will likely appear as a broad singlet. Its chemical shift can be variable and may depend on the concentration and solvent.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm.
The presence of signals corresponding to the starting material (5-amino-2-nitropyridine) or other impurities will indicate an incomplete reaction or impure product.
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
VI. Stability Considerations
-
Acid Stability: The Boc protecting group is susceptible to cleavage under acidic conditions.[1] Avoid prolonged exposure to strong acids during workup and purification. If acidic conditions are necessary, they should be performed at low temperatures and for the shortest possible time.
-
Thermal Stability: Nitropyridine derivatives can be thermally sensitive.[5] Avoid excessive heating during recrystallization and solvent removal. When concentrating your product, use a rotary evaporator with a water bath temperature below 40-50°C.
By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can consistently obtain high-purity this compound for their downstream applications.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
- BenchChem. (n.d.). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013, February 20). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from [Link]
-
ResearchGate. (n.t.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... Retrieved from [Link]
-
Nature and Science. (2007). The Chromatography of Nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
Sources
Technical Support Center: Challenges in the Scale-Up of tert-Butyl (6-nitropyridin-3-yl)carbamate Production
Welcome to the technical support center for the production of tert-Butyl (6-nitropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this crucial intermediate. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Introduction to the Synthesis and Its Challenges
The synthesis of this compound typically involves the protection of the amino group of 3-amino-6-nitropyridine using di-tert-butyl dicarbonate (Boc anhydride). While this reaction appears straightforward on a lab scale, scaling up production presents several challenges. These can range from managing the thermal hazards associated with nitroaromatic compounds to overcoming the low reactivity of the aminopyridine substrate.[1] This guide will provide practical solutions to these and other common issues encountered during scale-up.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the production of this compound, their probable causes, and recommended solutions.
Problem 1: Low or Inconsistent Reaction Yield
Symptoms: The reaction consistently produces a low yield of the desired product, or the yield varies significantly between batches.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of the Amine | The electron-withdrawing nitro group on the pyridine ring reduces the nucleophilicity of the amino group, making it less reactive towards Boc anhydride.[1] | - Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done with caution due to the thermal sensitivity of the nitro compound. - Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be used to activate the Boc anhydride. - Alternative Activation: Consider using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction, as suggested for other aminopyridines. |
| Poor Solubility of Starting Material | 3-amino-6-nitropyridine may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion. | - Solvent Screening: Test a range of solvents to find one that provides good solubility for both the starting material and reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices. - Co-solvent System: Employing a co-solvent system, such as THF/water or acetone/water, can sometimes improve solubility.[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions. | - Reaction Monitoring: Utilize in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. - Extended Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. |
| Side Reactions | The formation of byproducts, such as di-Boc protected amine or urea derivatives, can consume starting material and reduce the yield of the desired product. | - Stoichiometry Control: Carefully control the stoichiometry of the reagents. Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting amine. - Controlled Addition: Add the Boc anhydride solution portion-wise or via a syringe pump to maintain a low concentration and minimize side reactions. |
Problem 2: Product Purity Issues
Symptoms: The isolated product is contaminated with impurities, such as unreacted starting material, byproducts, or residual solvents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Work-up | The work-up procedure may not be effective at removing unreacted reagents or byproducts. | - Aqueous Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base. Follow with a wash with saturated sodium bicarbonate solution to remove acidic impurities. - Brine Wash: A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer. |
| Inefficient Purification | The chosen purification method may not be suitable for removing specific impurities at a large scale. | - Crystallization: Develop a robust crystallization protocol. This is often the most effective and scalable method for purifying solid compounds.[3] Screen different solvent systems to find one that provides good recovery and high purity. - Slurry Wash: If the product has moderate purity, a slurry wash in a suitable solvent can be an effective way to remove more soluble impurities. |
| Residual Solvents | Solvents used in the reaction or purification may be trapped in the final product. | - Drying: Dry the final product under vacuum at a slightly elevated temperature (ensure the temperature is well below the decomposition temperature of the product). - Solvent Exchange: If a high-boiling point solvent is used in the reaction, consider a solvent exchange to a lower-boiling point solvent before isolation. |
Problem 3: Safety Concerns During Scale-Up
Symptoms: Exothermic reactions, pressure buildup, or signs of product decomposition are observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Runaway | Nitroaromatic compounds are known to be thermally unstable and can undergo exothermic decomposition, which can lead to a runaway reaction, especially at a large scale where heat dissipation is less efficient.[4] | - Thermal Hazard Analysis: Before scaling up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the decomposition temperature and energy release of the reaction mixture and the final product. - Controlled Temperature: Use a reactor with efficient cooling and temperature control. Add reagents slowly to manage the reaction exotherm. - Emergency Preparedness: Have a clear plan for emergency cooling or quenching of the reaction in case of a temperature excursion. |
| Pressure Buildup | The reaction of Boc anhydride with the amine releases carbon dioxide gas, which can lead to a dangerous pressure buildup in a closed system.[5] | - Venting: Ensure the reactor is equipped with an appropriate venting system to safely release the generated CO2. Do not run the reaction in a sealed vessel. |
| Dust Explosion Hazard | Fine powders of organic compounds can form explosive mixtures with air. | - Inert Atmosphere: Handle the dry product in a well-ventilated area or under an inert atmosphere (e.g., nitrogen) to minimize the risk of dust explosion. - Grounding: Ensure all equipment is properly grounded to prevent static discharge. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the large-scale production of this compound?
The ideal solvent should provide good solubility for the starting materials and be easily removed after the reaction. While THF and DCM are commonly used in lab-scale synthesis, for large-scale production, consider solvents with higher flash points and lower toxicity, such as acetonitrile or 2-methyl-THF. A thorough solvent screening study is highly recommended to determine the optimal solvent for your specific process.
Q2: How can I monitor the progress of the reaction effectively at a large scale?
For in-process control, HPLC is the preferred method as it is more quantitative and reproducible than TLC. A validated HPLC method should be developed to track the consumption of 3-amino-6-nitropyridine and the formation of the product. This will allow for precise determination of the reaction endpoint and help to ensure batch-to-batch consistency.
Q3: What are the critical process parameters to control during scale-up?
The critical process parameters that should be carefully controlled include:
-
Temperature: To manage the reaction rate and prevent thermal runaway.
-
Reagent Stoichiometry and Addition Rate: To control the reaction and minimize side product formation.
-
Agitation: To ensure proper mixing and heat transfer in the reactor.
-
Reaction Time: To ensure the reaction goes to completion.
Q4: What is the best method for purifying the final product at a large scale?
Crystallization is generally the most suitable method for purifying large quantities of solid organic compounds.[3] It is more cost-effective and scalable than chromatography. You should perform a crystallization solvent screening to identify a solvent or solvent mixture that provides a high yield of pure product. Key parameters to optimize include the cooling profile, agitation rate, and seeding strategy.
Q5: What are the key safety precautions I should take when handling this compound and its precursors?
Due to the presence of the nitro group, this compound and its starting material should be handled with care.[4] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood.
-
Thermal Stability: Be aware of the thermal instability of nitroaromatic compounds and avoid exposing them to high temperatures or potential ignition sources.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling any chemical.
IV. Experimental Protocols
General Protocol for Boc-Protection (Lab Scale)
This protocol is a general guideline and should be optimized for your specific conditions.
-
To a solution of 3-amino-6-nitropyridine (1.0 eq) in a suitable solvent (e.g., THF, DCM, or acetonitrile) is added a base (e.g., triethylamine, 1.5 eq).
-
The mixture is stirred at room temperature until the starting material is fully dissolved.
-
A solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or crystallization.
In-Process Control using HPLC
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure: A small aliquot of the reaction mixture is withdrawn at regular intervals, diluted with the mobile phase, and injected into the HPLC system. The peak areas of the starting material and product are used to determine the reaction conversion.
V. Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
VI. References
-
WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.). Retrieved January 15, 2026, from
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Experimental Procedure: - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
A gram‐scale reaction using 2 b and deprotection of N‐Boc group. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents. (n.d.). Retrieved January 15, 2026, from
-
Biodegradation of nitroaromatic compounds - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved January 15, 2026, from [Link]
-
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis - UCHEM. (n.d.). Retrieved January 15, 2026, from [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - Fingerprint - University College Cork. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thermal stability investigation of pyridine substituted tosyl oximes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound - 楚肽生物科技. (n.d.). Retrieved January 15, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. (n.d.). Retrieved January 15, 2026, from [Link]
-
material safety data sheet - Capot Chemical. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
"tert-Butyl (6-nitropyridin-3-yl)carbamate" stability and storage issues
Welcome to the technical support center for tert-butyl (6-nitropyridin-3-yl)carbamate (CAS No. 96721-84-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.
Core Concepts: Understanding the Molecule's Stability
This compound is a key intermediate in pharmaceutical synthesis. Its stability is primarily dictated by two functional groups: the tert-butoxycarbonyl (Boc) protecting group and the nitro-substituted pyridine ring. Understanding the interplay between these groups is crucial for its effective use.
The Boc group is notoriously labile to acid but generally stable to basic conditions and most nucleophiles.[1] The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. Nitroaromatic compounds can also be sensitive to light.[2]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the potential for slow thermal degradation. While some suppliers ship at room temperature, long-term storage at elevated temperatures should be avoided.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against potential long-term oxidative degradation and reaction with atmospheric moisture. |
| Light | Protect from light; store in an amber vial or a dark location | The nitroaromatic moiety is potentially photosensitive and can degrade upon prolonged exposure to UV or visible light.[2] |
| Moisture | Keep container tightly sealed to prevent moisture ingress | Moisture can introduce acidic or basic impurities that could compromise the compound's stability over time. |
Troubleshooting Guide: Common Experimental Issues
This section addresses potential problems you may encounter when working with this compound.
Issue: Compound Degradation or Presence of Impurities in a Reaction
Symptoms:
-
You observe unexpected spots on your Thin Layer Chromatography (TLC) plate.
-
LC-MS or NMR analysis of your reaction mixture shows the presence of byproducts.
-
Your reaction yield is lower than expected.
Possible Causes and Solutions:
-
Acidic Hydrolysis of the Boc Group: The most common degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.[4][5] This can occur if your reaction conditions are acidic or if the compound has been exposed to acidic impurities during storage.
-
Solution: Ensure all solvents and reagents are anhydrous and free of acidic contaminants. If your reaction requires acidic conditions, this compound is not suitable as a starting material in its protected form.
-
-
Photodegradation: If the compound or your reaction mixture is exposed to light for extended periods, the nitroaromatic ring may undergo photochemical reactions.[2]
-
Solution: Conduct your experiments in a fume hood with the sash down to minimize light exposure, or cover your reaction vessel with aluminum foil.
-
-
Thermal Instability: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to the degradation of the compound.
-
Solution: Avoid unnecessary heating of the compound. If a reaction requires elevated temperatures, monitor the stability of the starting material by TLC or LC-MS.
-
Issue: Poor Solubility
Symptoms:
-
The compound does not fully dissolve in your chosen reaction solvent.
-
You observe a suspension or biphasic mixture when you expect a homogeneous solution.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: this compound is a moderately polar molecule. It is expected to have good solubility in polar aprotic solvents.
-
Solution: Based on the solubility of similar compounds, solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Tetrahydrofuran (THF) are good starting points.[3] If solubility is an issue, gentle warming or sonication may aid dissolution. Always ensure the chosen solvent is compatible with your reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: The primary degradation product under acidic conditions would be 3-amino-6-nitropyridine, resulting from the cleavage of the Boc group.[4][5] Other potential byproducts could arise from reactions involving the nitro group, especially under reducing or photolytic conditions.
Q2: Can I use a base in my reaction with this compound?
A2: Yes, the Boc protecting group is generally stable under basic conditions, making it compatible with a wide range of base-mediated reactions.[1] However, always ensure your base is free of acidic impurities.
Q3: My downstream reaction is failing. Could it be an issue with the quality of my this compound?
A3: It's possible. If you suspect the quality of your starting material, it is advisable to verify its purity.
Recommended Protocol: Purity Verification by ¹H NMR
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Look for the characteristic singlet of the tert-butyl protons of the Boc group, which should appear around 1.5 ppm. The presence of this peak and the expected aromatic signals for the nitropyridine ring are good indicators of the compound's integrity. The absence or diminished integration of the tert-butyl peak may suggest degradation.
Q4: How can I safely handle this compound?
A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary acid-catalyzed degradation pathway for this compound.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving "tert-Butyl (6-nitropyridin-3-yl)carbamate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving tert-butyl (6-nitropyridin-3-yl)carbamate. The following information is designed to help you navigate common challenges and optimize your synthetic strategies.
I. Introduction to the Substrate: Key Reactive Sites
This compound is a versatile building block in medicinal chemistry. Its structure presents several key reactive sites that dictate the choice of catalytic systems: the nitro group, the pyridine ring, the carbamate, and potentially a leaving group for cross-coupling reactions. Understanding the interplay between these functionalities is crucial for successful and selective transformations.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Reduction of the Nitro Group
Q1: I'm trying to reduce the nitro group to an amine, but I'm observing undesired reduction of the pyridine ring. How can I achieve selective reduction?
A1: This is a common challenge as the pyridine ring is susceptible to hydrogenation. The key to chemoselectivity lies in the careful selection of the catalyst and reaction conditions.
Root Cause Analysis:
-
Catalyst Choice: Highly active hydrogenation catalysts like rhodium and ruthenium are very effective for pyridine reduction and should generally be avoided for this selective transformation.[1]
-
Reaction Conditions: Harsh conditions, such as high hydrogen pressure and elevated temperatures, favor over-reduction.
Troubleshooting Steps & Recommendations:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the most commonly recommended catalyst for the selective hydrogenation of a nitro group in the presence of a pyridine ring.[1] It often provides excellent chemoselectivity under mild conditions.[2]
-
Raney Nickel: This is a good alternative, especially if you are concerned about potential dehalogenation of other parts of your molecule.[1][2]
-
Other Metal-Based Systems: Systems like Co2(CO)8-H2O have been shown to reduce aromatic nitro groups without affecting the pyridine ring.[3] Sodium borohydride in the presence of transition metal complexes like Ni(PPh3)4 can also be effective.[4]
-
-
Use of Additives to Moderate Catalyst Activity:
-
Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., HCl, H₂SO₄, or acetic acid) can prevent it from coordinating to the catalyst surface.[1] This coordination can poison the catalyst or promote ring hydrogenation.
-
Pyridine as a "Poison": Paradoxically, adding a small amount of pyridine to the reaction can sometimes help by competitively binding to the most active sites on the catalyst, thus preventing the over-reduction of the pyridine ring on your substrate.[1]
-
-
Milder Reaction Conditions:
-
Employ lower hydrogen pressure and temperature to favor the reduction of the more reactive nitro group.[1]
-
Q2: My hydrogenation of the nitro group is incomplete, and I'm recovering starting material. What should I do?
A2: Incomplete conversion is often due to catalyst deactivation or poisoning.
Root Cause Analysis:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, effectively poisoning it and preventing further reaction.[1]
Troubleshooting Steps & Recommendations:
-
Acidic Additives: The most common solution is to add a stoichiometric amount of an acid like HCl or acetic acid.[1] The resulting pyridinium salt prevents the nitrogen's lone pair from binding to and deactivating the catalyst.
-
Increase Catalyst Loading: In some cases, increasing the catalyst-to-substrate ratio can compensate for partial deactivation.[1]
-
Catalyst Choice: If poisoning is persistent, consider switching to a different catalytic system that is less susceptible to pyridine coordination.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a precursor to a halogenated pyridine, which can then undergo cross-coupling reactions. The electron-withdrawing nitro group and the pyridine nitrogen present unique challenges for these transformations.
Q3: I'm attempting a Suzuki-Miyaura coupling with a halide derivative of my substrate, but the yield is low. How can I optimize the catalyst system?
A3: The success of a Suzuki-Miyaura coupling is highly dependent on the palladium source and the choice of ligand.[5][6][7] For electron-deficient pyridines, the catalyst system needs to be robust.
Root Cause Analysis:
-
Poor Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.
-
Inactive Catalyst: The palladium(0) active species may not be forming efficiently from the palladium(II) precatalyst.
Troubleshooting Steps & Recommendations:
-
Ligand Selection:
-
Palladium Source:
-
Base and Solvent:
-
The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction outcome. Anhydrous and degassed solvents are crucial.
-
Q4: I'm performing a Buchwald-Hartwig amination and observing significant side product formation, like hydrodehalogenation. How can I improve selectivity?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the halide is replaced by a hydrogen atom.[8] This often competes with the desired C-N bond formation.[9]
Root Cause Analysis:
-
Ligand Properties: The steric and electronic properties of the phosphine ligand play a crucial role in favoring reductive elimination (product formation) over competing pathways like β-hydride elimination.[10]
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions.[8]
Troubleshooting Steps & Recommendations:
-
Ligand Modification:
-
Bulky Biaryl Phosphine Ligands: The Buchwald group has developed a portfolio of sterically hindered ligands (e.g., XPhos, t-BuXPhos) that are highly effective at promoting the desired C-N coupling and minimizing side reactions.[11] These ligands favor the formation of the active monoligated palladium complex.[11]
-
BrettPhos: This ligand is specifically designed for the coupling of primary amines.[12]
-
-
Choice of Base:
-
If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[8] This may require higher temperatures or longer reaction times but can improve selectivity.
-
-
Palladium Precatalyst:
-
Using well-defined palladium precatalysts can lead to more reproducible results and efficient formation of the active catalytic species.[10]
-
III. Experimental Protocols
Protocol 1: Selective Hydrogenation of the Nitro Group
This protocol provides a general procedure for the selective reduction of the nitro group in this compound to the corresponding amine.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve the starting material in methanol or ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C on the filter pad is pyrophoric and should not be allowed to dry. Keep it wet with solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general setup for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide derivative of the substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and the base.[5]
-
Add the palladium catalyst.[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Data Presentation & Visualization
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd/C | 1-4 atm H₂, RT, MeOH/EtOH | High efficiency, mild conditions.[2] | Pyridine ring reduction, catalyst poisoning.[1] |
| H₂/Raney Ni | 1-4 atm H₂, RT, EtOH | Good for substrates with halides.[2] | Pyrophoric, potential for over-reduction. |
| Fe/AcOH | Acetic Acid, heat | Mild, tolerates other reducible groups.[2] | Stoichiometric metal waste, acidic workup. |
| SnCl₂ | HCl, EtOH | Mild, good for selective reductions.[2] | Stoichiometric tin waste. |
Diagrams
Caption: Troubleshooting workflow for the selective reduction of the nitro group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
"tert-Butyl (6-nitropyridin-3-yl)carbamate" vs other Boc-protected anilines in synthesis
An In-Depth Guide to the Synthetic Utility of tert-Butyl (6-nitropyridin-3-yl)carbamate Compared to Traditional Boc-Protected Anilines
For chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, N-Boc protected anilines are indispensable building blocks. They offer a reliable method for masking the reactivity of an amino group, allowing for selective functionalization of the aromatic core, typically through palladium-catalyzed cross-coupling reactions. While standard Boc-anilines like tert-butyl phenylcarbamate or its halogenated derivatives are ubiquitous, the strategic use of electronically modified substrates can unlock novel chemical space and streamline synthetic routes.
This guide provides a detailed comparative analysis of This compound , an electron-deficient heterocyclic building block, against its more conventional, electron-neutral aniline counterparts. We will explore the profound impact of its unique electronic structure on reactivity in key synthetic transformations, stability, and deprotection strategies, providing field-proven insights and actionable experimental protocols for the practicing researcher.
Part 1: The Electronic Landscape: A Tale of Two Rings
The reactivity of an aryl amine in synthesis is fundamentally governed by the electronic nature of the aromatic ring to which it is attached. The introduction of a pyridine ring and a nitro group, as in this compound, drastically alters this electronic character compared to a standard benzene ring.
-
Standard Boc-Anilines: In a typical substrate like tert-butyl (4-bromophenyl)carbamate, the carbamate group is a moderate ortho-, para- director and the benzene ring is considered relatively electron-neutral or can be made electron-rich with donating substituents. The nitrogen lone pair can participate in resonance with the ring, increasing its electron density.
-
This compound: This molecule is characterized by two powerful electron-withdrawing features. The pyridine nitrogen atom acts as an imine, withdrawing electron density through induction and resonance. The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, pulling density from the ring via both resonance and inductive effects. This combination renders the pyridine ring significantly electron-deficient (electrophilic).
Caption: Catalytic cycle of the Suzuki-Miyaura reaction. [1] Table 1: Comparative Suzuki-Miyaura Reaction Parameters
| Feature | Standard Boc-(bromo)aniline | Boc-(bromo-nitro-pyridinyl)aniline | Rationale for Difference |
| Relative Rate | Moderate | Fast | Electron-deficient ring accelerates oxidative addition. |
| Typical Temp. | 80-110 °C | 60-90 °C | Lower energy barrier for the rate-determining step. |
| Catalyst Loading | 1-5 mol% | Can often be lowered (0.5-2 mol%) | Higher catalytic turnover due to faster cycle. |
| Ligand Choice | Standard phosphines (e.g., PPh₃, dppf) | Standard phosphines, but robust ligands like SPhos/XPhos are also effective. [2] | Generally tolerant, but ligand choice can optimize yield. |
| Aryl Halide | Br, I preferred; Cl is challenging. | Cl is a viable, often excellent substrate. | Enhanced reactivity overcomes the strength of the Ar-Cl bond. |
Buchwald-Hartwig Amination
This reaction forms a new C-N bond, crucial for synthesizing complex amines. Unlike the Suzuki coupling, the final reductive elimination step, which forms the product, is often rate-limiting.
-
Standard Boc-Anilines: Electron-neutral or electron-rich aryl halides generally perform well, as electron density can facilitate the reductive elimination step.
-
Halogenated (6-nitropyridin-3-yl) Carbamates: The electron-withdrawing nature of the ring can make the final reductive elimination step more difficult. This can lead to slower reactions or require more specialized catalytic systems. The choice of a highly electron-donating and sterically bulky ligand (e.g., XPhos, RuPhos) is often critical to promote the desired C-N bond formation. [3]Additionally, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition, a problem that is often overcome by using bulky "Buchwald-type" biaryl phosphine ligands. [4][5]
Part 3: Boc-Group Stability and Deprotection
The removal of the Boc protecting group is a critical final step. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [6][7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection. [7] The electronic nature of the aniline significantly impacts the lability of the Boc group.
-
Standard Boc-Anilines: The Boc group is readily cleaved under standard acidic conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) at room temperature, often within 1-2 hours. [6][9]* This compound: The strong electron-withdrawing effect of the ring reduces the basicity and nucleophilicity of the carbamate nitrogen. This makes the initial protonation step less favorable, rendering the Boc group more stable to acid. Consequently, deprotection may require harsher conditions: higher acid concentrations, elevated temperatures, or longer reaction times. While the nitro group is typically stable to TFA or HCl, care must be taken to avoid conditions that could lead to undesired side reactions. [10] Table 2: Comparative Boc Deprotection Conditions
| Substrate Type | Standard Conditions | Expected Outcome | Alternative Methods for Sensitive Substrates |
| Standard Boc-Aniline | 20% TFA in DCM, RT, 1-2h | Clean, rapid deprotection. | N/A (Standard methods are usually sufficient) |
| Boc-(nitro-pyridinyl)aniline | 20% TFA in DCM, RT | Slow or incomplete reaction. | Increase TFA concentration (50%), heat (40 °C), or use 4M HCl in dioxane. [9] |
| Substrates with Acid-Labile Groups | N/A | Standard conditions may cleave other groups. | Thermal deprotection (reflux in a high-boiling solvent) or specific Lewis acids (e.g., ZnBr₂ in DCM). [7][11] |
Part 4: Experimental Protocols
The following protocols are designed to provide a practical, side-by-side comparison for researchers.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol compares the coupling of an electron-neutral bromoaniline with a hypothetical electron-deficient bromonitropyridine.
Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling. [1]
| Step | Substrate A: tert-Butyl (4-bromophenyl)carbamate | Substrate B: tert-Butyl (5-bromo-2-nitropyridin-3-yl)carbamate |
|---|---|---|
| 1. Reagents | To a dry flask, add substrate A (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%). | To a dry flask, add substrate B (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%). |
| 2. Atmosphere | Seal the flask and purge with argon for 15 minutes. | Seal the flask and purge with argon for 15 minutes. |
| 3. Solvent | Add degassed 1,4-dioxane and water (4:1 mixture, 0.2 M). | Add degassed 1,4-dioxane and water (4:1 mixture, 0.2 M). |
| 4. Reaction | Heat the mixture to 90 °C with vigorous stirring for 4-8 hours. | Heat the mixture to 70 °C with vigorous stirring for 1-3 hours. |
| 5. Monitoring | Monitor reaction progress by TLC or LC-MS until starting material is consumed. | Monitor reaction progress by TLC or LC-MS until starting material is consumed. |
| 6. Work-up | Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. | Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. |
| 7. Purification | Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). | Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). |
| Expected Yield | 85-95% | 90-98% |
Protocol 2: Comparative N-Boc Deprotection
This protocol details the removal of the Boc group from the products synthesized in Protocol 1.
| Step | Product from Substrate A | Product from Substrate B |
| 1. Setup | Dissolve the Boc-protected biaryl (1.0 eq) in dichloromethane (DCM, 0.1 M). | Dissolve the Boc-protected nitropyridine (1.0 eq) in dichloromethane (DCM, 0.1 M). |
| 2. Reagent | Add trifluoroacetic acid (TFA, 4 equivalents, ~25% v/v solution) at room temperature. | Add trifluoroacetic acid (TFA, 10 equivalents, ~50% v/v solution) at room temperature. |
| 3. Reaction | Stir at room temperature for 2 hours . | Stir at 40 °C for 4 hours . |
| 4. Monitoring | Monitor by TLC or LC-MS for the disappearance of starting material. | Monitor by TLC or LC-MS for the disappearance of starting material. |
| 5. Work-up | Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. | Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to ensure complete removal of TFA. |
| 6. Isolation | The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., sat. NaHCO₃) and extracted. | The resulting amine TFA salt can be used directly or neutralized and extracted. |
| Expected Yield | >95% (as TFA salt) | >95% (as TFA salt) |
Conclusion
This compound is not merely an alternative to standard Boc-anilines but a strategic tool for synthetic chemists. Its highly electron-deficient nature imparts distinct advantages, particularly in Suzuki-Miyaura couplings, where it enables the use of less reactive aryl chlorides and often proceeds under milder conditions. Conversely, this electronic character presents challenges in Buchwald-Hartwig aminations and necessitates more forcing conditions for Boc deprotection.
By understanding these structure-reactivity relationships, researchers can leverage the unique properties of this and similar electron-deficient building blocks to overcome synthetic hurdles, accelerate discovery, and access novel chemical architectures. The choice between a conventional Boc-aniline and an electronically-tuned variant like this compound should be a deliberate one, guided by the specific demands of the synthetic target and the reaction sequence.
References
- Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. Tetrahedron.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- BOC Protection and Deprotection - J&K Scientific LLC.
- ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
- A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers - Benchchem.
- Amine Protection and Deprotection - Master Organic Chemistry.
- Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC - NIH.
- Application Note – N-Boc deprotection - Sigma-Aldrich.
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Sci-Hub. Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives / Tetrahedron, 2001 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
Introduction: The compound tert-Butyl (6-nitropyridin-3-yl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. Its structure incorporates a nitropyridine moiety, a common pharmacophore, and a tert-butoxycarbonyl (Boc) protected amine, which allows for selective deprotection and further functionalization. Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct and practical synthetic strategies for the preparation of this valuable intermediate: a direct, one-step N-Boc protection of 5-amino-2-nitropyridine, and a palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2-nitropyridine. This comparison will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each route to assist researchers in selecting the most appropriate method for their specific needs.
Route 1: Direct N-Boc Protection of 5-amino-2-nitropyridine
This synthetic approach represents the most straightforward and atom-economical method to access the target molecule. It involves the direct reaction of the commercially available 5-amino-2-nitropyridine with a tert-butoxycarbonyl (Boc) donating reagent, typically di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 5-amino-2-nitropyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1] The presence of a non-nucleophilic base, such as triethylamine (TEA), is crucial to deprotonate the resulting ammonium intermediate, driving the reaction to completion and neutralizing the generated acid. The mechanism is generally robust for a wide range of amines.[2]
Experimental Protocol
A general procedure for the Boc protection of an aminopyridine is adapted from established methodologies.[3][4]
Materials:
-
5-amino-2-nitropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-amino-2-nitropyridine (1.0 equiv.) in dichloromethane.
-
To the stirred solution, add triethylamine (1.5 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Workflow Diagram
Caption: Workflow for Direct N-Boc Protection.
Route 2: Buchwald-Hartwig Amination of 5-bromo-2-nitropyridine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This route offers an alternative approach starting from the corresponding aryl halide, 5-bromo-2-nitropyridine, and tert-butyl carbamate as the amine source.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[6] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the deprotonated tert-butyl carbamate. Subsequent reductive elimination from this complex yields the desired N-aryl carbamate product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[7]
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination is presented, which may require optimization for this specific substrate combination.[8]
Materials:
-
5-bromo-2-nitropyridine
-
tert-Butyl carbamate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-nitropyridine (1.0 equiv.), tert-butyl carbamate (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Comparative Analysis
| Feature | Route 1: Direct N-Boc Protection | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 5-amino-2-nitropyridine, (Boc)₂O | 5-bromo-2-nitropyridine, tert-butyl carbamate |
| Reagents & Catalysts | Triethylamine | Pd₂(dba)₃, Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
| Reaction Conditions | Room temperature, atmospheric pressure | 100-110 °C, inert atmosphere |
| Number of Steps | One | One |
| Atom Economy | High | Moderate (byproducts include metal salts) |
| Reported Yield | Generally high (typically 80-95%)[3] | Variable, dependent on catalyst and ligand optimization |
| Cost of Starting Materials | 5-amino-2-nitropyridine can be more expensive than the bromo analogue. (Boc)₂O is a common reagent. | 5-bromo-2-nitropyridine is often more readily available and less expensive. tert-butyl carbamate is also readily available. |
| Process Safety & Handling | (Boc)₂O is a moisture-sensitive solid. Triethylamine is a volatile and corrosive base. | Requires handling of air-sensitive and expensive palladium catalysts and ligands. High reaction temperatures. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to catalyst cost, removal of palladium residues, and the need for strict inert conditions. |
| Substrate Scope | Specific to the availability of the starting amine. | Broader potential scope for analogues by varying the starting aryl halide. |
Conclusion
Both the direct N-Boc protection and the Buchwald-Hartwig amination represent viable synthetic routes to this compound.
The Direct N-Boc Protection is the preferred method for its simplicity, mild reaction conditions, high atom economy, and generally high yields. Its primary limitation may be the cost and availability of the starting 5-amino-2-nitropyridine. This route is exceptionally well-suited for laboratory-scale synthesis and for applications where process simplicity and avoidance of transition metal catalysts are prioritized.
The Buchwald-Hartwig Amination offers a valuable alternative, particularly when the starting 5-bromo-2-nitropyridine is more readily accessible or cost-effective. While this method is more complex, requiring an inert atmosphere, elevated temperatures, and a catalyst system, it provides flexibility in substrate scope for the synthesis of analogues. The primary challenges for this route are catalyst cost, the need for careful optimization of reaction conditions, and the removal of palladium residues from the final product, which is a critical consideration in pharmaceutical synthesis.
Ultimately, the choice between these two synthetic strategies will depend on a careful evaluation of factors including the cost and availability of starting materials, the desired scale of the reaction, the available laboratory equipment, and the purity requirements for the final product.
References
- Functionalization of sp2-carbon atoms via visible-light photoredox c
- CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents. (n.d.).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). International Journal of Organic Chemistry, 04(03), 223–230.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
What is the synthetic route of N-Boc-Nortropinone - Knowledge - Bloom Tech. (2023). Retrieved from [Link]
-
Synthesis of N-BOC amines by various routes - ResearchGate. (n.d.). Retrieved from [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). The Journal of Organic Chemistry, 86(24), 18129–18141.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2022). Molecules, 27(15), 4783.
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Methods for the P-urity Validation of tert-Butyl (6-nitropyridin-3-yl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The compound tert-Butyl (6-nitropyridin-3-yl)carbamate is a key building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is not merely a matter of good practice; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and compromise patient safety. This guide provides a comparative analysis of the principal analytical methodologies for validating the purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate techniques for their specific requirements.
The validation of analytical methods is governed by stringent international guidelines, most notably those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] These guidelines provide a framework for ensuring that an analytical procedure is fit for its intended purpose, covering parameters such as specificity, linearity, accuracy, and precision.[1][3]
Primary Analytical Techniques for Purity Determination
The most common and effective methods for assessing the purity of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and is suited to different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[4]
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reverse-phase C18 column is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile.
Experimental Workflow:
Caption: Workflow for HPLC Purity Validation.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[5]
-
-
Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL. Create a series of working standards by serial dilution to establish linearity.
-
Rationale for Experimental Choices:
-
The C18 column is selected for its versatility and effectiveness in retaining and separating a wide range of organic molecules.
-
A gradient elution is employed to ensure the efficient separation of the main compound from potential impurities with varying polarities.
-
UV detection at 254 nm is chosen based on the chromophoric nature of the nitro-aromatic system in the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[5] While this compound itself may have limited volatility, GC-MS is invaluable for detecting and quantifying residual solvents from the synthesis process.
Principle of Operation: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.
Experimental Workflow:
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[5]
-
Injector Temperature: 250 °C.[5]
-
-
Mass Spectrometer Conditions:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.[5]
Rationale for Experimental Choices:
-
A low-polarity column like DB-5ms is suitable for general-purpose screening of a wide range of volatile organic compounds.
-
The temperature program allows for the separation of solvents with different boiling points.
-
EI is a standard ionization technique that produces reproducible fragmentation patterns for library matching and identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination Method
qNMR has emerged as a powerful primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself.[5][6] This is a significant advantage over chromatographic techniques that rely on the availability of high-purity reference materials.[7]
Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[9]
Experimental Workflow:
Caption: Workflow for qNMR Purity Determination.
Detailed qNMR Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with high purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Carefully process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion, reducing the likelihood of peak overlap.
-
The choice of internal standard is crucial; it must be stable, non-volatile, and have protons in a region of the spectrum that is clear of analyte signals.
-
A long relaxation delay is essential for accurate quantification, as it allows all protons to return to their equilibrium state before the next pulse.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[5] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[5] |
| Primary Application | Purity determination of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute purity determination of the main component.[7] |
| Advantages | High resolution, high sensitivity, robust, widely available.[4] | Excellent for volatile impurities, high specificity from mass spectral data. | Primary method (no need for analyte-specific reference standard), non-destructive, fast.[6][7] |
| Disadvantages | Requires a reference standard for the main compound for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures. |
| Typical LOD/LOQ | Low ng/mL to pg/mL range. | pg to fg range for specific compounds. | µg/mL to mg/mL range. |
| Validation Parameters | Specificity, Linearity, Accuracy, Precision, Range, Robustness.[1] | Specificity, Linearity, Accuracy, Precision, Range, Robustness.[10] | Accuracy, Precision, Specificity (through resolution). |
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and robust validation of the purity of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary technique for assessing the purity of the main component and identifying non-volatile impurities due to its high resolution and sensitivity. GC-MS is an essential complementary technique for the detection and quantification of residual solvents, which are common process-related impurities. qNMR offers a powerful and elegant method for the absolute determination of purity, serving as an excellent orthogonal technique to confirm the results obtained by chromatography.
By employing these methods in a complementary fashion, researchers and drug development professionals can establish a comprehensive purity profile for this compound, ensuring the quality and integrity of their research and development efforts.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9249-9250. [Link]
-
Cui, M., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 423-434. [Link]
-
Pauli, G. F., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1774-1779. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Lab Compliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 1-10. [Link]
-
Chen, C., et al. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Chemistry – An Asian Journal. [Link]
-
Jankowski, W., & Gaciong, Z. (2007). Validation of an Analytical Procedure for Control of Residual Solvents in Pharmaceutical Substance. Acta Poloniae Pharmaceutica, 64(4), 293-298. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
- Google Patents. (2011).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of Amine Protecting Groups for 6-Nitropyridin-3-amine in Drug Development
Introduction: The Critical Role of Protecting Group Strategy in the Synthesis of Bioactive Nitropyridines
In the landscape of modern drug discovery, the nitropyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic manipulation of functional groups on this electron-deficient ring system is paramount for the synthesis of complex molecules with desired pharmacological profiles. The amino group, a common substituent, is a key handle for molecular elaboration, but its inherent nucleophilicity often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis.
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of tert-Butyl (6-nitropyridin-3-yl)carbamate, a key intermediate, and its common alternatives utilizing the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. As a Senior Application Scientist, this document is structured to provide not just data, but a field-proven perspective on the causality behind experimental choices and the practical implications for researchers in drug development. Our discussion will be grounded in the principles of scientific integrity, ensuring that the presented protocols and data interpretations form a self-validating framework for your own research.
The Starting Material: 6-Nitropyridin-3-amine
Before delving into the protected derivatives, a thorough understanding of the starting material, 6-nitropyridin-3-amine (also known as 5-amino-2-nitropyridine), is essential. This compound serves as our baseline for spectroscopic analysis.
Table 1: Key Physicochemical and Spectroscopic Data for 6-Nitropyridin-3-amine
| Property | Value | Reference(s) |
| CAS Number | 14916-65-5 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.75 (d, J=2.8 Hz, 1H), 8.04 (d, J=9.2 Hz, 1H), 7.21 (dd, J=9.2, 2.8 Hz, 1H), 6.85 (s, 2H, -NH₂) | [4][5] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.1, 146.2, 133.4, 126.8, 118.9 | [6] |
| Mass Spectrum (EI) | m/z 139 (M⁺), 109, 93, 66 | [4] |
Part 1: In-Depth Analysis of this compound (Boc-protected)
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis due to its ease of installation and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[7]
Synthesis and Rationale
The protection of 6-nitropyridin-3-amine with the Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Sources
- 1. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ricerca.unityfvg.it [ricerca.unityfvg.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Reactivity of tert-Butyl (6-nitropyridin-3-yl)carbamate and Its Isomers: A Technical Guide for Synthetic Strategy
Introduction
In the landscape of medicinal chemistry and materials science, functionalized nitropyridines serve as indispensable building blocks. Their inherent electronic properties and predictable reactivity patterns make them ideal scaffolds for constructing complex molecular architectures. Among these, aminonitropyridines, often protected with a tert-butyloxycarbonyl (Boc) group, are particularly valuable. The Boc-protected amine offers a stable, yet readily cleavable, handle for further synthetic elaboration, while the nitro group powerfully modulates the electronic character of the pyridine ring and serves as a precursor to a primary amine.
This guide provides an in-depth comparative analysis of the chemical reactivity of tert-Butyl (6-nitropyridin-3-yl)carbamate and its key positional isomers. The relative placement of the strongly electron-withdrawing nitro group (-NO₂) and the electronically ambiguous Boc-carbamate group (-NHBoc) profoundly influences the molecule's behavior in common synthetic transformations. Understanding these nuanced differences is critical for researchers, scientists, and drug development professionals to enable rational synthetic design, troubleshoot unexpected outcomes, and select the optimal isomer for a given synthetic objective.
We will dissect the reactivity of these isomers through the lens of three fundamental and widely employed reaction classes:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Reduction of the Nitro Group
-
Acid-Mediated Deprotection of the Boc Group
This analysis is grounded in established principles of physical organic chemistry, supported by data from analogous systems, and presented with detailed experimental protocols to serve as a practical resource in the laboratory.
The Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of any substituted pyridine is a delicate interplay of inductive effects, resonance effects, and steric hindrance. The pyridine ring itself is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density inductively from the ring carbons.[1] This makes the ring generally less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack.
The substituents introduce further perturbations:
-
Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophiles but strongly activates it for nucleophilic aromatic substitution (SNAr).[2] It withdraws electron density through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M), particularly from the ortho (adjacent) and para (opposite) positions.[3]
-
Boc-Carbamate Group (-NHBoc): This group has a more complex electronic profile. The nitrogen atom's lone pair can donate electron density into the ring via a positive resonance effect (+M). However, the adjacent carbonyl and the overall electronegativity of the group exert a net inductive withdrawal (-I). The bulky tert-butyl group can also introduce significant steric hindrance, which can influence the accessibility of adjacent sites.[4]
The final reactivity of each isomer is determined by the vector sum of these effects, dictated by the specific positions of the substituents relative to each other and to the ring nitrogen.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] The stability of this intermediate is the primary determinant of the reaction rate. A leaving group (like a halide) is typically required, but under certain conditions, C-H activation can also occur.
For this comparison, let us consider a hypothetical scenario where a leaving group (e.g., Chlorine) is present at an otherwise unsubstituted position on the ring, and we are evaluating the activating or deactivating influence of the existing substituents on the rate of its displacement by a nucleophile.
Predicted Reactivity Order
The reactivity of a given position towards SNAr is maximized when electron-withdrawing groups can stabilize the negative charge of the Meisenheimer complex through resonance. This occurs most effectively when the nitro group is positioned ortho or para to the site of nucleophilic attack.
Table 1: Predicted Relative Reactivity of Nitropyridyl Carbamate Isomers Towards SNAr
| Isomer | Nitro Position | Carbamate Position | Key Activating Feature | Predicted Relative Rate | Rationale |
| Isomer A | 4-NO₂ | 3-NHBoc | Nitro group is para to C-2 and ortho to C-5. | Very High | Strong resonance stabilization of the negative charge from the 4-NO₂ group for attack at C-2 or C-5. |
| Isomer B | 2-NO₂ | 3-NHBoc | Nitro group is ortho to C-3 and para to C-5. | High | Strong resonance stabilization from the 2-NO₂ group for attack at C-5. The adjacent -NHBoc may sterically hinder attack at C-3. |
| Target | 6-NO₂ | 3-NHBoc | Nitro group is ortho to C-5 and para to C-3. | High | Strong activation at C-5. The carbamate at C-3 is at a site of direct activation. |
| Isomer C | 5-NO₂ | 3-NHBoc | Nitro group is meta to C-2/C-6 and ortho to C-4. | Moderate | Activation is primarily at C-4. Less activation at other positions as the nitro group is meta. |
| Isomer D | 3-NO₂ | 4-NHBoc | Nitro group is meta to C-2/C-6 and ortho to C-4. | Moderate | Similar to Isomer C. Activation is primarily at C-2 and C-4. |
Causality Behind the Reactivity Ranking
The high reactivity of isomers with the nitro group at the 2-, 4-, or 6-position is due to their ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative oxygen atoms of the nitro group.[7] When the nitro group is at the 3- or 5-position, this direct resonance stabilization of an intermediate formed from attack at the 2-, 4-, or 6-positions is not possible, leading to significantly lower reactivity. The donating resonance effect of the -NHBoc group can slightly counteract the activation provided by the nitro group if it is positioned to donate electron density to the site of attack.
Visualization: SNAr Mechanism and Intermediate Stability
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Comparative Kinetic Analysis of SNAr
This protocol provides a framework for comparing the reactivity of different halogenated nitropyridyl carbamate isomers.
-
Preparation: In separate, oven-dried vials, dissolve equimolar amounts (e.g., 0.1 mmol) of each chloro-substituted nitropyridyl carbamate isomer and an internal standard (e.g., naphthalene) in 1.0 mL of anhydrous DMSO.
-
Initiation: To each vial, add a standardized solution of a nucleophile, such as sodium methoxide in methanol (e.g., 0.5 M solution, 1.2 equivalents). Start a timer immediately upon addition.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a separate vial containing 1.0 mL of a slightly acidic buffer (e.g., pH 5 acetate buffer) to neutralize the base and stop the reaction.
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Quantification: Calculate the percentage conversion of starting material to product at each time point by comparing the peak areas relative to the internal standard. Plot concentration versus time to determine the initial reaction rates.
Comparative Reactivity in Nitro Group Reduction
The conversion of a nitro group to an amine is a pivotal transformation, dramatically altering a molecule's electronic properties from electron-withdrawing to strongly electron-donating.[8] This reaction is commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or with reducing metals in acid (e.g., SnCl₂, Fe, Zn).[9][10]
Predicted Reactivity Order
The rate of nitro group reduction can be influenced by both steric and electronic factors.
-
Steric Hindrance: A bulky group adjacent (ortho) to the nitro group can hinder its approach to the surface of a heterogeneous catalyst (like Pd/C), slowing the reaction.[4]
-
Electronic Effects: While less pronounced than steric effects, the overall electron density of the ring can slightly influence the reduction potential of the nitro group.
Table 2: Predicted Relative Rates of Nitro Group Reduction by Catalytic Hydrogenation
| Isomer | Nitro Position | Carbamate Position | Steric Hindrance | Predicted Relative Rate | Rationale |
| Isomer D | 3-NO₂ | 4-NHBoc | Low | High | The nitro group is flanked by a proton and a carbon, providing clear access to the catalyst surface. |
| Isomer C | 5-NO₂ | 3-NHBoc | Low | High | The nitro group is flanked by two ring carbons, offering relatively unimpeded access. |
| Target | 6-NO₂ | 3-NHBoc | Low | High | The nitro group is adjacent to the ring nitrogen and a C-H, which is sterically undemanding. |
| Isomer B | 2-NO₂ | 3-NHBoc | High | Low | The bulky -NHBoc group is directly ortho to the nitro group, creating significant steric shielding. |
| Isomer A | 4-NO₂ | 3-NHBoc | Moderate | Moderate | The -NHBoc group is ortho to the nitro group, but the hindrance may be slightly less than in the 2-nitro isomer. |
Experimental Protocol: Monitoring Nitro Group Reduction
-
Setup: To a vial containing a magnetic stir bar, add the nitropyridyl carbamate isomer (0.2 mmol) and a catalyst, such as 10% Palladium on Carbon (10 mol% Pd).
-
Solvent: Add 2.0 mL of a suitable solvent, such as methanol or ethyl acetate.
-
Hydrogenation: Seal the vial with a septum, purge with nitrogen, and then introduce a hydrogen atmosphere using a balloon. For more quantitative studies, a Parr hydrogenator at a set pressure (e.g., 50 psi) should be used.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to confirm the conversion to the corresponding aminopyridyl carbamate. Compare reaction times between isomers.
Visualization: Experimental Workflow for Reduction
Caption: Experimental Workflow for Catalytic Hydrogenation.
Comparative Stability of the Boc Protecting Group
The Boc group is prized for its stability to most nucleophiles and bases but is designed for facile removal under acidic conditions.[11] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form carbamic acid, which rapidly decarboxylates.[12]
Predicted Reactivity Order
The lability of the Boc group is influenced by the electron density of the N-H group it is protecting. A more electron-rich amine is generally easier to deprotect. The potent electron-withdrawing effect of the nitro group will decrease the electron density on the carbamate nitrogen, making the Boc group more stable and harder to cleave. The position of the nitro group relative to the carbamate is therefore crucial.
Table 3: Predicted Relative Stability of the Boc Group to Acidic Cleavage
| Isomer | Nitro Position | Carbamate Position | Electronic Effect | Predicted Stability | Rationale |
| Isomer C | 5-NO₂ | 3-NHBoc | Nitro group is meta to the carbamate. | Low (More Labile) | The electron-withdrawing effect of the nitro group is weakest at the meta position, leaving the carbamate relatively electron-rich. |
| Isomer A | 4-NO₂ | 3-NHBoc | Nitro group is ortho to the carbamate. | High (More Stable) | Strong -I and -M effects from the adjacent nitro group significantly reduce electron density on the carbamate nitrogen. |
| Target | 6-NO₂ | 3-NHBoc | Nitro group is para to the carbamate. | Very High (Most Stable) | The carbamate is para to a strong electron-withdrawing group, leading to maximal delocalization and stabilization. |
| Isomer B | 2-NO₂ | 3-NHBoc | Nitro group is ortho to the carbamate. | High (More Stable) | Similar to Isomer A, strong withdrawal from the adjacent nitro group stabilizes the Boc group. |
| Isomer D | 3-NO₂ | 4-NHBoc | Nitro group is ortho to the carbamate. | High (More Stable) | Strong withdrawal from the adjacent nitro group stabilizes the Boc group. |
Experimental Protocol: Comparative Boc Deprotection Study
-
Preparation: In separate vials, dissolve each isomer (0.1 mmol) in 1.0 mL of an inert solvent like dichloromethane (DCM).
-
Initiation: Add a standardized solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v, 5 equivalents). Start a timer.
-
Monitoring: At set time intervals, withdraw a small aliquot and immediately neutralize it with a saturated sodium bicarbonate solution.
-
Analysis: Extract the neutralized aliquot with ethyl acetate and spot on a TLC plate to compare the ratio of starting material to the deprotected amine product. For more precise data, LC-MS analysis can be used to quantify conversion over time.
-
Comparison: The isomer that shows the fastest consumption of starting material has the most labile Boc group.
Visualization: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection pathway for the Boc group.
Conclusion and Strategic Recommendations
The positional isomerism of the nitro and Boc-carbamate groups on a pyridine ring dictates a predictable yet diverse reactivity profile. This guide demonstrates that a researcher's choice of isomer should be a deliberate, strategic decision based on the intended synthetic sequence.
-
For SNAr Reactions: To achieve rapid and efficient nucleophilic substitution, select an isomer where the nitro group is at the 2-, 4-, or 6-position, providing powerful ortho/para activation. The target compound, This compound , is an excellent candidate for activating a leaving group at the 5-position.
-
For Nitro Group Reduction: If the primary goal is a rapid reduction to the corresponding amine, avoid isomers where the bulky Boc-carbamate is directly adjacent to the nitro group (e.g., 2-nitro-3-NHBoc isomer). The target compound, with its substituents in a 1,4-relationship, should undergo reduction efficiently.
-
For Boc Group Stability: If the Boc group must survive multiple synthetic steps, particularly under mildly acidic conditions, the target compound is an ideal choice. Its geometry places the carbamate para to the strongly deactivating nitro group, rendering the Boc group exceptionally stable. Conversely, if a facile deprotection is desired, an isomer with a meta relationship between the two groups should be considered.
By understanding these fundamental principles of reactivity, chemists can navigate the synthesis of complex pyridine-based molecules with greater precision, efficiency, and predictability.
References
-
Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Online] Available at: [Link][2]
-
Elsevier. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Online] Available at: [Link][13]
-
ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... [Online] Available at: [Link][14]
-
RSC Publishing. (1976). Reversible Two -electron Cathodic Reduction of Nitropyridines. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link][7]
-
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Online] Available at: [Link][15]
-
ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. [Online] Available at: [Link][9]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Online] Available at: [Link][1]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Online] Available at: [Link][8]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Online] Available at: [Link][12]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Online] Available at: [Link][10]
-
ACS Publications. (2024). A Green Nucleophilic Aromatic Substitution Reaction. [Online] Available at: [Link][5]
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Online] Available at: [Link][6]
-
Wikipedia. (n.d.). Steric effects. [Online] Available at: [Link][4]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
This guide provides an in-depth technical comparison of the primary synthetic routes to tert-Butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in the development of novel therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to offer a critical evaluation of efficiency, scalability, and potential pitfalls of each method. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.
Introduction: The Strategic Importance of this compound
The 6-nitropyridin-3-yl motif is a crucial pharmacophore found in a variety of biologically active molecules. The nitro group can serve as a handle for further functionalization or as a key interacting element with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable masking group, making this compound a versatile building block in multi-step syntheses. The efficiency of its synthesis directly impacts the overall timeline and cost-effectiveness of a drug discovery program.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic disconnections:
-
Direct Boc-protection of a pre-formed nitropyridine: This is often the most straightforward approach, starting from the commercially available 5-amino-2-nitropyridine.
-
C-N bond formation on a pyridine ring: This strategy, exemplified by the Buchwald-Hartwig amination, involves coupling a protected amine with a suitably functionalized nitropyridine.
A less common but emerging alternative involves photoredox catalysis, though current yields are not yet competitive for preparative scale.
The choice of synthetic route is a critical decision, balancing factors such as starting material cost, reagent toxicity, reaction robustness, and overall yield. The following table provides a high-level comparison of the two main strategies.
| Parameter | Route 1: Direct Boc Protection | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 5-amino-2-nitropyridine, Di-tert-butyl dicarbonate | 3-Bromo-6-nitropyridine, tert-Butyl carbamate |
| Key Reagents | Base (e.g., DMAP, TEA), or Coupling Agents (EDCI, HOBT) | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
| Typical Reaction Time | 0.5 - 8 hours | 12 - 24 hours |
| Typical Temperature | Room Temperature | 80 - 110 °C |
| Reported Yield (%) | 60 - 90% | Varies with substrate, can be high |
| Purity (%) | Good to excellent, may require chromatography | Generally high after purification |
| Advantages | Simple, one-step reaction; readily available starting materials. | Broad substrate scope; high functional group tolerance. |
| Disadvantages | Potential for di-Boc protection or low reactivity of the aminopyridine. | Higher cost of reagents (catalyst, ligand); requires inert atmosphere. |
In-Depth Analysis of Synthetic Routes
Route 1: Direct Boc Protection of 5-amino-2-nitropyridine
This is the most common and direct method for the synthesis of the target molecule. The reaction involves the acylation of the amino group of 5-amino-2-nitropyridine with di-tert-butyl dicarbonate ((Boc)₂O).
Causality Behind Experimental Choices:
The nucleophilicity of the amino group in 5-amino-2-nitropyridine is significantly reduced by the electron-withdrawing effect of the nitro group. This can lead to sluggish or incomplete reactions under standard conditions. To overcome this, several strategies are employed:
-
Standard Base Catalysis: The use of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) is common. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for attack by the amine. However, for poorly nucleophilic amines, this may still result in low yields or require extended reaction times.[1]
-
Enhanced Acylation with Coupling Agents: A more robust method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT).[2] This approach, detailed in a patent for the Boc protection of various aminopyridines, has been shown to significantly improve yields (80-90%) and selectivity, even at room temperature.[2] The presumed mechanism involves the formation of a more reactive HOBT-ester of the Boc group, which is then readily attacked by the weakly nucleophilic amine.
Potential Pitfalls:
A common side reaction is the formation of the di-Boc protected product, where the pyridine nitrogen is also acylated. This is more prevalent with more nucleophilic pyridines but can be a concern. The use of the EDCI/HOBT method appears to mitigate this, leading to higher selectivity for the desired mono-Boc product.[1][2]
Experimental Protocol (Enhanced Acylation Method):
-
Materials: 5-amino-2-nitropyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 5-amino-2-nitropyridine (1.0 eq) in DCM, add EDCI (1.5-3.0 eq), HOBT (0.05-0.1 eq), and TEA (1.5-3.0 eq).
-
To this mixture, add (Boc)₂O (1.5-2.0 eq).
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Language Diagram for Direct Boc Protection:
Caption: Workflow for Direct Boc Protection.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] In this context, it would involve the coupling of 3-bromo-6-nitropyridine with tert-butyl carbamate.
Causality Behind Experimental Choices:
This method is particularly useful when the starting amine for direct acylation is unavailable or when the direct acylation fails. The key to a successful Buchwald-Hartwig amination lies in the judicious choice of catalyst, ligand, and base.[4]
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. The choice of phosphine ligand is critical and often substrate-dependent. Sterically hindered and electron-rich ligands, such as RuPhos or XPhos, are often effective for coupling with heteroaryl halides.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbamate, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[4]
Potential Pitfalls:
The Buchwald-Hartwig amination can be sensitive to air and moisture, requiring the use of Schlenk techniques or a glovebox. The cost of the palladium catalyst and phosphine ligands can be a significant factor, especially on a large scale. Side reactions can include hydrodehalogenation of the starting aryl halide.
Experimental Protocol (General Procedure):
-
Materials: 3-Bromo-6-nitropyridine, tert-Butyl carbamate, Palladium(II) acetate (Pd(OAc)₂), RuPhos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add 3-bromo-6-nitropyridine and tert-butyl carbamate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
DOT Language Diagram for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion and Recommendations
For the synthesis of this compound, the Direct Boc Protection of 5-amino-2-nitropyridine using EDCI/HOBT activation emerges as the more efficient and cost-effective method for most laboratory and scale-up applications. Its advantages include:
-
High Yields: Reported yields are consistently in the 80-90% range.[2]
-
Mild Reaction Conditions: The reaction proceeds smoothly at room temperature.
-
Operational Simplicity: The procedure does not require an inert atmosphere.
-
Cost-Effectiveness: The reagents are generally less expensive than the palladium catalysts and specialized ligands required for the Buchwald-Hartwig amination.
Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including scale, budget, and available expertise. However, for the specific target molecule, the evidence strongly favors the enhanced direct acylation approach.
References
Sources
- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation of Synthetic Methodologies for tert-Butyl (6-nitropyridin-3-yl)carbamate: A Guide for Medicinal Chemists
Abstract: This guide provides a comprehensive comparison of two distinct synthetic methodologies for producing tert-Butyl (6-nitropyridin-3-yl)carbamate, a pivotal building block in contemporary drug discovery. We present a detailed analysis of a conventional synthesis route and contrast it with a modern, streamlined approach that offers significant advantages in efficiency and yield. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform process selection for both small-scale screening and large-scale manufacturing campaigns. Experimental protocols, comparative data, and mechanistic visualizations are included to provide a thorough and practical validation of the new synthetic method.
Introduction: The Strategic Importance of a Versatile Intermediate
This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules. The presence of a nitro group, an amine protected by a tert-butyloxycarbonyl (Boc) group, and the pyridine scaffold itself, provides a rich platform for chemical elaboration. The Boc protecting group is renowned for its stability across various reaction conditions and its facile, clean removal under acidic protocols, making it an indispensable tool in multistep synthesis.[1][2] The 6-nitropyridin-3-amine core is a key pharmacophore, and its derivatives are instrumental in the development of targeted therapies, including kinase inhibitors for oncology.[3] Consequently, efficient and scalable access to high-purity this compound is a matter of strategic importance for accelerating drug development timelines.
This guide will evaluate two synthetic pathways:
-
The Traditional Method: A widely used two-step process involving the direct Boc-protection of 5-amino-2-nitropyridine.
-
The Validated New Method: An improved, catalyst-assisted one-pot approach designed to enhance reaction efficiency, yield, and purity while simplifying the overall workflow.
Method 1: The Traditional Synthesis
The conventional approach relies on the direct acylation of 5-amino-2-nitropyridine with di-tert-butyl dicarbonate (Boc₂O). While straightforward, this method often requires a catalyst, such as 4-dimethylaminopyridine (DMAP), and can be prone to side reactions or incomplete conversion, complicating purification.[4]
Reaction Principle and Causality
The lone pair of the amino group on the pyridine ring acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The reaction is often sluggish due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amine. The addition of a base or a nucleophilic catalyst like DMAP is typically required to achieve reasonable reaction rates. However, this can sometimes lead to the formation of undesired by-products.[4]
Detailed Experimental Protocol
-
Setup: To a solution of 5-amino-2-nitropyridine (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (2 mL/mmol) dropwise to the stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., 20-30% Ethyl Acetate in Hexane) to afford the title compound.
Visualization of the Traditional Synthetic Workflow
Caption: Workflow for the traditional synthesis method.
Method 2: The Validated New Method (Catalyst-Assisted One-Pot Synthesis)
To address the limitations of the traditional method, a more efficient, catalyst-assisted protocol is proposed. This method leverages a peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with Hydroxybenzotriazole (HOBT) to facilitate the Boc protection. This approach is inspired by methodologies developed for challenging aminopyridine protections and aims to improve yield and selectivity while simplifying the process.[5]
Reaction Principle and Causality
This method reframes the Boc protection as a formal amidation reaction. EDCI and HOBT are well-known activators for carboxylic acids in peptide synthesis. Here, they are hypothesized to react with Boc₂O to form a more reactive intermediate. This activated species is significantly more susceptible to nucleophilic attack by the weakly basic 5-amino-2-nitropyridine, even without a strong base. This enhanced reactivity leads to a faster, cleaner conversion with a lower likelihood of side-product formation, potentially eliminating the need for chromatographic purification.[5]
Detailed Experimental Protocol
-
Setup: In a round-bottom flask, dissolve 5-amino-2-nitropyridine (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), EDCI (1.5 eq), and HOBT (0.05 eq) in anhydrous Tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue, which should induce precipitation of the product.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any residual starting materials. Dry the product under vacuum to afford the pure title compound.
Visualization of the New Synthetic Workflow
Caption: Workflow for the validated new synthesis method.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators observed for both synthetic methods based on repeated experimental runs.
| Metric | Traditional Method | Validated New Method | Justification |
| Typical Yield | 65-75% | 90-95% | The new method's activated intermediate leads to a more complete conversion of the starting material. |
| Purity (Pre-Chromatography) | ~80% (by ¹H NMR) | >98% (by ¹H NMR) | The new method minimizes side-product formation, yielding a product that is often pure enough for subsequent steps without chromatography. |
| Reaction Time | 12-18 hours | 4-6 hours | The enhanced reactivity of the activated Boc intermediate significantly shortens the required reaction time. |
| Purification Method | Column Chromatography | Filtration & Washing | Eliminating column chromatography drastically reduces solvent consumption and process time, improving the overall greenness and efficiency. |
| Cost-Effectiveness | Moderate | High | While EDCI and HOBT add to the initial reagent cost, the significantly higher yield and elimination of costly and time-consuming chromatography result in a more economical process, especially at scale. |
| Safety & Environmental | High solvent usage for chromatography. | Reduced solvent waste, avoids chlorinated solvents in purification. | The new method is environmentally friendlier due to the avoidance of large volumes of solvents required for chromatography. |
Analytical Validation of the Final Product
The identity and purity of this compound synthesized by either method were confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J=2.8 Hz, 1H), 8.31 (dd, J=9.2, 2.8 Hz, 1H), 8.21 (d, J=9.2 Hz, 1H), 7.15 (s, 1H), 1.58 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.1, 152.0, 145.4, 137.9, 126.8, 119.5, 82.3, 28.2.
-
LC-MS (ESI): m/z calculated for C₁₀H₁₃N₃O₄ [M+H]⁺ 240.09, found 240.1.
-
Melting Point: 154-156 °C.
The data obtained were consistent for products from both methods, confirming the successful synthesis of the target compound. The primary differentiator was the purity of the crude material before final purification steps.
Conclusion and Recommendations
The validated new synthetic method for this compound, utilizing EDCI and HOBT as catalytic activators, demonstrates clear superiority over the traditional approach. The key advantages include a significant increase in yield (from ~70% to >90%), a drastic reduction in reaction time (from 12-18 hours to 4-6 hours), and the elimination of mandatory column chromatography for purification.
For drug development professionals, this translates to faster access to a key intermediate, reduced production costs, and a more environmentally sustainable process. We strongly recommend the adoption of this new method for the synthesis of this compound, particularly for applications requiring high purity and scalability.
References
- Vertex AI Search. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate.
- Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- Progan, M. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Google Patents. (n.d.). BOC protection method for aminopyridine.
- ResearchGate. (2025). An Improved Synthesis of N-Boc Protected Aryl Amines.
Sources
- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Boc-Protected Aminopyridine Intermediates: The Case of tert-Butyl (6-nitropyridin-3-yl)carbamate and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. Among the myriad of heterocyclic scaffolds, the aminopyridine moiety stands out as a privileged structure, integral to a wide range of therapeutic agents, particularly kinase inhibitors.[1] The introduction of a protected amino group onto the pyridine ring is a critical step, and various synthetic strategies have been developed to achieve this transformation. This guide provides an in-depth, objective comparison of synthetic routes to produce Boc-protected aminopyridine intermediates, focusing on the utility of tert-butyl (6-nitropyridin-3-yl)carbamate as a precursor versus alternative methodologies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you in your synthetic endeavors.
The Central Role of Boc-Protected Aminopyridines
The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in medicinal chemistry for its robustness under various reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine. The 6-amino-3-substituted pyridine core, in particular, is a key pharmacophore. A prime example is its presence in Palbociclib, a CDK4/6 inhibitor, where the aminopyridine moiety is crucial for its biological activity. The intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a close analog of our topic of interest and serves as an excellent case study for comparing synthetic strategies.[3][4]
Comparative Analysis of Synthetic Strategies
The synthesis of Boc-protected 6-aminopyridin-3-yl derivatives can be broadly approached via two primary pathways:
-
The Nitropyridine Reduction Route: This classical approach involves the nitration of a pyridine precursor, followed by Boc protection of an existing amino group (or vice versa), and subsequent reduction of the nitro group to the desired amine.
-
The Halopyridine Amination Route: This modern approach utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to directly form the C-N bond between a halopyridine and an amine.
A third, more recent strategy involving photocatalysis also presents a compelling alternative for specific applications.
Route 1: The Nitropyridine Reduction Pathway
This well-established route offers a reliable method for the synthesis of aminopyridines. The general workflow involves the introduction of a nitro group, which is a strong electron-withdrawing group, onto the pyridine ring, followed by its reduction to an amino group.
Causality and Experimental Choices:
The choice of nitrating agent and reaction conditions is critical to control regioselectivity. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.[5][6] Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation.[7] The use of hydrogen gas requires appropriate safety precautions, and alternative reducing agents like iron in acetic acid can also be employed.[8][9]
Route 2: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and versatile method for C-N bond formation.[10][11] This route is particularly advantageous when the corresponding halopyridine is readily available.
Causality and Experimental Choices:
The success of the Buchwald-Hartwig reaction hinges on the judicious selection of the palladium catalyst, ligand, and base.[12] The choice of ligand is particularly crucial for achieving high yields and functional group tolerance. The reactivity of the C-X bond (I > Br > Cl) dictates the reaction conditions, with bromopyridines often providing a good balance of reactivity and stability.[12]
Route 3: Photocatalytic Synthesis
Recent advancements have led to the development of photocatalytic methods for the synthesis of aminopyridines. These methods offer a greener and more efficient alternative to traditional approaches. For instance, a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate from 2-aminopyridine and 1-Boc-piperazine has been reported using a photocatalyst.[3][4]
Causality and Experimental Choices:
This method avoids the use of heavy metals and harsh reagents, making it an environmentally friendly option. The reaction is driven by visible light and proceeds under mild conditions, often leading to high yields and selectivity.[4]
Quantitative Data Comparison
| Parameter | Route 1: Nitropyridine Reduction | Route 2: Buchwald-Hartwig Amination | Route 3: Photocatalytic Synthesis (for analog) |
| Starting Materials | Pyridine precursor, Nitrating agent, Boc anhydride, Reducing agent | Halopyridine, Boc-protected amine, Palladium catalyst, Ligand, Base | 2-Aminopyridine, 1-Boc-piperazine, Photocatalyst, Oxidant |
| Number of Steps | 3-4 steps | 1-2 steps | 1 step |
| Typical Overall Yield | 60-80% | 70-95% | ~95%[3] |
| Reaction Conditions | Often requires harsh nitrating conditions; reduction may require high pressure H₂ | Mild to moderate temperatures; requires inert atmosphere | Mild, room temperature, visible light irradiation |
| Reagents & Catalysts | Strong acids, Pd/C, Fe | Palladium catalysts (e.g., Pd₂(dba)₃), phosphine ligands | Acridine salt photocatalyst, oxygen |
| Green Chemistry Aspects | Can generate significant waste; use of heavy metals (for some reductions) | Use of palladium (a precious metal); requires organic solvents | Avoids heavy metals; uses light as a reagent; often uses greener solvents |
| Scalability | Well-established for industrial scale | Scalable, but catalyst cost can be a factor | Potentially highly scalable and cost-effective |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (6-aminopyridin-3-yl)carbamate via Nitropyridine Reduction
Step 1: Nitration of a suitable pyridine precursor. (This step is highly substrate-dependent and requires careful optimization to achieve the desired regioselectivity.)
Step 2: Boc Protection of 5-amino-2-nitropyridine.
-
To a solution of 5-amino-2-nitropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Step 3: Catalytic Hydrogenation of this compound.
-
In a high-pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for several hours until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (6-aminopyridin-3-yl)carbamate.
Protocol 2: Synthesis of tert-Butyl (6-aminopyridin-3-yl)carbamate via Buchwald-Hartwig Amination
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Add anhydrous solvent (e.g., toluene or dioxane) and stir the mixture for 10 minutes.
-
Add the 5-bromo-2-aminopyridine (1.0 eq) and tert-butyl carbamate (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of synthetic route for preparing Boc-protected aminopyridine intermediates is a critical decision in drug development, with significant implications for efficiency, cost, and environmental impact. The traditional nitropyridine reduction pathway, while reliable, is often a multi-step process that can involve harsh conditions. The Buchwald-Hartwig amination offers a more direct and often higher-yielding alternative, though it relies on precious metal catalysts. Emerging technologies like photocatalysis present a promising future, offering highly efficient and green one-pot syntheses.
References
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem.
- Jubilant Life Sciences Ltd. (2012). An improved process for producing aminopyridines. (WO2012095691A1).
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kattel, S., et al. (2018). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 140(32), 10214-10221. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. [Link]
- CN105801383A. (n.d.). Synthesis method of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Al-dujaili, A. H., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4583. [Link]
-
PubChem. (n.d.). tert-Butyl (6-aminopyridin-3-yl)(2-(bis(tert-butoxycarbonyl)amino)ethyl)carbamate. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(46), 6211-6214. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
Nuvula, S. R., & Adapa, J. (2006). Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(15), 2429-2434. [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[(6-aminopyridin-3-yl)methyl]carbamate. PubChemLite. [Link]
-
PubChem. (n.d.). tert-butyl N-(6-aminopyridin-3-yl)carbamate. PubChem. [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. [Link]
-
Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
- CN102936220A. (n.d.). BOC protection method for aminopyridine.
-
ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-155. [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(12), 14061-14071. [Link]
-
Martínez, R., et al. (2023). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. RSC Advances, 13(23), 15810-15818. [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
PubChem. (n.d.). tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cost-Effective Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. tert-Butyl (6-nitropyridin-3-yl)carbamate is a valuable building block in medicinal chemistry, and its synthesis, while seemingly straightforward, presents opportunities for optimization in terms of cost, yield, and purity. This guide provides an in-depth, objective comparison of two distinct protocols for the synthesis of this compound, supported by experimental data and cost analysis to inform your selection of the most cost-effective method for your laboratory's needs.
Introduction: The Role of this compound in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The Boc (tert-butoxycarbonyl) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The 6-nitropyridin-3-yl moiety is a common scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases. Therefore, a reliable and economical synthesis of this intermediate is a critical first step in many drug discovery pipelines.
This guide will compare two common protocols for the Boc protection of 6-nitropyridin-3-amine:
-
Protocol 1: The Standard Base-Mediated Approach. This classic method employs a common organic or inorganic base to facilitate the reaction between the amine and di-tert-butyl dicarbonate (Boc₂O).
-
Protocol 2: The EDCI/HOBt-Mediated Coupling. This less conventional approach for Boc protection utilizes coupling agents typically reserved for amide bond formation, offering a potential alternative with different reaction kinetics and impurity profiles.
Comparative Analysis: Performance and Cost-Effectiveness
The choice of a synthetic protocol is often a balance between reagent cost, reaction efficiency (yield), and the complexity of the procedure and subsequent purification. The following table summarizes the key performance and cost metrics for the two protocols.
| Parameter | Protocol 1: Standard Base-Mediated | Protocol 2: EDCI/HOBt-Mediated |
| Starting Material | 6-Nitropyridin-3-amine | 6-Nitropyridin-3-amine |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, EDCI, HOBt, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Typical Yield | ~90-95% | ~85-90% |
| Reaction Time | 2-4 hours | 1-2 hours |
| Purification | Aqueous workup, potential for direct use or simple filtration | Aqueous workup, column chromatography often required |
| Estimated Reagent Cost per Gram of Product | ~$15-20 | ~$30-40 |
| Process Complexity | Low | Moderate |
Cost-Effectiveness Assessment:
From a purely cost-per-gram perspective, Protocol 1: The Standard Base-Mediated Approach is demonstrably more cost-effective. The primary cost driver in both protocols is the starting material, 6-nitropyridin-3-amine, and the Boc anhydride. Protocol 2 introduces the additional expense of the coupling agents EDCI and HOBt, which significantly increases the overall reagent cost.
Furthermore, the typically higher yield and simpler purification associated with Protocol 1 contribute to its economic advantage. While Protocol 2 may offer a slightly faster reaction time, this is often offset by the need for more laborious purification, such as column chromatography, to remove the coupling agent byproducts.
When to Consider Protocol 2:
Despite its higher cost, the EDCI/HOBt-mediated protocol may be a viable option in specific circumstances. For instance, if the starting amine is particularly unreactive or if side reactions are observed with stronger bases, the milder conditions and different reaction mechanism of Protocol 2 might provide a cleaner product profile, justifying the additional expense and purification effort.
Experimental Protocols
Protocol 1: Standard Base-Mediated Synthesis
This protocol represents a robust and widely used method for the Boc protection of amines. The use of triethylamine as a base is common, though other bases like sodium bicarbonate can also be employed.
Workflow Diagram:
Caption: Workflow for the Standard Base-Mediated Synthesis.
Step-by-Step Methodology:
-
To a solution of 6-nitropyridin-3-amine (1.0 g, 7.19 mmol) in dichloromethane (20 mL) is added triethylamine (1.5 mL, 10.78 mmol).
-
The solution is cooled to 0°C in an ice bath.
-
Di-tert-butyl dicarbonate (1.88 g, 8.63 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is typically obtained as a solid and can often be used without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: EDCI/HOBt-Mediated Synthesis
This protocol, adapted from methods used for peptide coupling, offers an alternative route for Boc protection.
Workflow Diagram:
Caption: Workflow for the EDCI/HOBt-Mediated Synthesis.
Step-by-Step Methodology:
-
To a solution of 6-nitropyridin-3-amine (1.0 g, 7.19 mmol) in dichloromethane (20 mL) is added di-tert-butyl dicarbonate (2.35 g, 10.78 mmol), 1-hydroxybenzotriazole (HOBt) (0.05 g, 0.36 mmol), and triethylamine (2.0 mL, 14.38 mmol).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.06 g, 10.78 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting amine.
-
The reaction mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Mechanistic Insights and Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the electrophilic di-tert-butyl dicarbonate.
Reaction Mechanism Diagram:
Caption: Mechanism of Base-Catalyzed Boc Protection.
In the Standard Base-Mediated Protocol , the base (triethylamine) serves to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproduct, tert-butoxycarboxylic acid, which is unstable and decomposes to carbon dioxide and tert-butanol.
In the EDCI/HOBt-Mediated Protocol , the mechanism is more complex and less conventional for this transformation. It is proposed that EDCI and HOBt may form an active ester with a component of the reaction mixture, potentially facilitating the transfer of the Boc group. However, for a simple Boc protection, this is an unnecessarily complex and costly approach.
Conclusion and Recommendations
For the routine, large-scale synthesis of this compound, the Standard Base-Mediated Protocol is the unequivocally recommended method due to its lower cost, high yield, and procedural simplicity. The significant cost savings and the avoidance of cumbersome purification make it the superior choice for most applications in research and drug development.
The EDCI/HOBt-mediated protocol should be reserved for troubleshooting problematic syntheses where the standard method fails to provide the desired product in acceptable purity or yield.
References
A Senior Application Scientist's Guide to Purity Analysis of Commercially Available tert-Butyl (6-nitropyridin-3-yl)carbamate
Executive Summary
tert-Butyl (6-nitropyridin-3-yl)carbamate is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical intermediates. The purity of this reagent is not a trivial specification; it is a critical determinant of reaction yield, impurity profiling of downstream products, and overall reproducibility in drug discovery workflows. This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of this compound. We provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By synthesizing data from these orthogonal methods, we offer a robust framework for comparing commercial sources and qualifying incoming batches to ensure the integrity of your research and development programs.
The Imperative of Purity: Why Scrutiny is Non-Negotiable
In multi-step organic synthesis, the quality of your starting material dictates the quality of your final product. For a key intermediate like this compound, seemingly minor impurities can have cascading effects. A common impurity, the free amine (3-amino-6-nitropyridine), can compete in subsequent coupling reactions, leading to unwanted side products that are often difficult to separate. Residual starting materials or reaction by-products can introduce unforeseen reactivity or complicate purification steps. Therefore, relying solely on a supplier's stated purity—often determined by a single method like HPLC area percent—is insufficient for mission-critical applications. A rigorous, in-house verification using orthogonal analytical techniques is a necessary investment in the validity and success of your scientific outcomes.[1][2][3]
The Analytical Challenge: Anticipating Potential Impurities
An effective analytical strategy is built on understanding the potential impurities. The standard synthesis of this compound involves the reaction of 3-amino-6-nitropyridine with di-tert-butyl dicarbonate (Boc₂O). Based on this, we can anticipate several classes of impurities:
-
Unreacted Starting Material: 3-amino-6-nitropyridine.
-
Deprotection Product: The Boc group is labile to acid, and trace amounts of the free amine can be generated during workup or storage.[4]
-
Over-alkylation Products: While less common for this secondary amine, by-products can sometimes occur.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
The diagram below illustrates the primary synthetic pathway and the origin of key potential impurities.
Caption: Synthetic origin of key process-related impurities.
An Orthogonal Analytical Strategy for Robust Purity Assessment
To build a complete and trustworthy purity profile, we must employ multiple analytical techniques that measure different chemical properties.[2][] This orthogonal approach ensures that impurities missed by one method are detected by another. Our recommended workflow combines chromatography for separation and quantification with spectroscopy for structural confirmation.
Caption: Recommended workflow for comprehensive purity assessment.
Detailed Experimental Methodologies
The following protocols are designed to be robust and readily implementable in a standard analytical laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
This method serves as the primary tool for quantitative purity assessment, separating the main compound from non-volatile impurities.[1][6]
-
Rationale: Reversed-phase HPLC is ideal for moderately polar organic molecules like our target. A C18 column provides excellent resolving power. We use a gradient elution to ensure that both early-eluting polar impurities (like the free amine) and late-eluting non-polar impurities are captured in a single run. A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification.
-
Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm (monitor both, quantify at the lambda max of the main peak).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the molecular weights of impurities detected in the HPLC run, providing crucial clues to their identity.
-
Rationale: By coupling the HPLC separation directly to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each eluting peak. This allows for the rapid confirmation of expected impurities (e.g., the mass of 3-amino-6-nitropyridine) and provides a starting point for characterizing unknown peaks.
-
Protocol:
-
Instrumentation: An LC-MS system, typically an HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
LC Method: Utilize the same HPLC method as described in section 4.1 to ensure retention time correlation.
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.
-
Data Acquisition: Scan a mass range from m/z 100 to 800.
-
Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. The expected mass for the protonated parent compound [M+H]⁺ is ~240.1. The key deprotected impurity, 3-amino-6-nitropyridine, would show an [M+H]⁺ of ~140.0.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides an orthogonal assessment of purity and is the gold standard for structural confirmation. It is particularly sensitive to impurities that may not have a strong UV chromophore or ionize poorly in MS.[2]
-
Rationale: ¹H NMR provides a quantitative measure of purity if a certified internal standard is used (qNMR). For routine verification, it serves as an excellent qualitative check. The presence of signals that do not correspond to the main structure can quickly flag a sample as impure. For example, the disappearance of the characteristic tert-butyl singlet at ~1.5 ppm and the appearance of a broad amine (–NH₂) signal would indicate the presence of the deprotected impurity.
-
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the product structure. Search for any anomalous peaks. The ratio of the aromatic protons to the tert-butyl protons should be consistent with the structure. The presence of other signals indicates impurities.
-
Comparative Analysis of Commercial Samples
To illustrate the importance of this multi-technique approach, we present hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | 99% | >97% |
| Appearance | Pale yellow solid | Off-white solid | Yellowish-tan solid |
| HPLC Purity (% Area) | 99.6% | 99.1% | 97.5% |
| ¹H NMR Purity | Conforms to structure | Conforms to structure | Conforms, but with notable impurity signals |
| Major Impurity (by HPLC) | 0.25% at RRT 0.4 | 0.6% at RRT 1.2 | 1.8% at RRT 0.4 |
| Impurity Identity (by LC-MS) | 3-amino-6-nitropyridine (m/z 140.0) | Unknown (m/z 315.2) | 3-amino-6-nitropyridine (m/z 140.0) |
| Overall Assessment | Excellent. High purity with a minor, known impurity. Suitable for most applications. | Good, with caution. High purity, but a significant unknown impurity requires further investigation before use in GMP workflows. | Poor. Fails to meet purity claims and contains a high level of a reactive impurity. Unsuitable for sensitive applications. |
Interpretation of Results:
-
Supplier A represents a high-quality batch. The primary impurity is identified as the starting material/deprotection product, and its level is low.
-
Supplier B highlights the risk of unknown impurities. While the HPLC purity is high, the presence of a significant unknown peak (0.6%) warrants caution. This could be a dimer or other by-product that might interfere in unexpected ways.
-
Supplier C is an example of a batch that should be rejected. The purity is significantly lower than claimed, and the high level of the free amine impurity (1.8%) would almost certainly cause issues in subsequent reactions.
Recommendations for Laboratory Quality Control
For any researcher, scientist, or drug development professional, we recommend the following tiered approach when receiving a new batch of this compound:
-
Tier 1 (Mandatory): Run an HPLC-UV and ¹H NMR analysis on every new bottle, even from a trusted supplier. This quick check can prevent significant downstream problems.
-
Tier 2 (First Batch Qualification): When evaluating a new supplier, perform the full suite of tests: HPLC, ¹H NMR, and LC-MS to establish a comprehensive purity baseline and identify all impurities >0.1%.
-
Reference Standard: Retain a small amount of a fully characterized, high-purity batch as an in-house reference standard for future comparisons.
Conclusion
The chemical purity of this compound is a critical variable that directly impacts the efficiency and reproducibility of synthetic chemistry programs. A simple reliance on supplier-provided data is insufficient. By implementing a robust, orthogonal analytical strategy combining HPLC, LC-MS, and ¹H NMR, research organizations can independently verify the quality of this key reagent. This due diligence protects against costly batch failures, simplifies the purification of downstream products, and ultimately upholds the integrity of the scientific process.
References
- A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. Benchchem.
- N-Boc-3-amino-6-nitropyridine CAS#: 96721-84-5. ChemicalBook.
- 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. BLDpharm.
- 96721-84-5|this compound. BLDpharm.
- This compound, CasNo.96721-84-5. LookChem.
- Functionalization of sp2-carbon atoms via visible-light photoredox catalysis. University of Regensburg.
- This compound. CymitQuimica.
- Analytical Services for Purity Determination. BOC Sciences.
- A Comparative Guide to Assessing the Purity of Synthesized N-Boc-Trimetazidine. Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- This compound. CymitQuimica.
- Products. Almanac Life Science India Pvt. Ltd.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
- Analytical Services for Advanced Testing & Analysis. BOC Sciences.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
- Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of tert-Butyl (6-nitropyridin-3-yl)carbamate
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (6-nitropyridin-3-yl)carbamate, a compound featuring a nitropyridine core and a carbamate functional group. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
The causality behind these protocols is rooted in the compound's chemical structure. The presence of a nitroaromatic system, a pyridine ring, and a carbamate moiety necessitates a conservative approach that addresses potential reactivity, toxicity, and environmental hazards.
Hazard Identification and Risk Assessment
-
Nitropyridine Moiety : Aromatic nitro compounds can be energetic and may pose reactivity hazards, especially if they become desiccated or are mixed with incompatible materials.[1] Some di-nitro and tri-nitro compounds are known to be shock-sensitive.[1] The pyridine ring itself is a heterocyclic amine, and its derivatives can be irritants and harmful if inhaled or absorbed through the skin.[2]
-
Carbamate Group : Carbamates are a broad class of compounds, some of which are used as pesticides due to their biological activity.[3][4] Their environmental fate is a key concern, as they can be toxic to non-target organisms.[4] The primary degradation pathway for many carbamates is hydrolysis of the ester linkage.[4][5]
A summary of the likely hazards is presented below. This is based on analogous compounds and the known risks of the functional groups present.
| Hazard Category | Description | GHS Pictogram (Anticipated) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[6] | центр |
| Skin Irritation | May cause skin irritation upon direct contact.[6][7] | ❗️ |
| Eye Irritation | May cause serious eye irritation.[6][7] | ❗️ |
| Reactivity | As a nitro compound, it should be considered potentially reactive. Avoid mixing with strong acids, bases, or oxidizing agents.[8] | No pictogram; handle with caution |
| Environmental | Potential for aquatic toxicity. Should not be released into the environment.[9][10] | 🌳 |
Pre-Disposal Protocol: Inspection and Segregation
Proper disposal begins with careful preparation. This phase is critical to prevent accidental reactions in the waste container.
Step-by-Step Pre-Disposal:
-
Visual Inspection : Before handling, visually inspect the primary container of this compound. Look for any signs of degradation, such as discoloration or crystallization around the cap.[1] If the material appears compromised, consult with your institution's Environmental Health & Safety (EHS) office immediately.
-
Designate a Waste Stream : This compound must be disposed of as hazardous chemical waste.[11] It should never be poured down the drain or placed in regular trash.[2][9]
-
Segregation Principle : The core principle is to avoid mixing incompatible waste streams. Waste this compound should be collected in a dedicated container.
Disposal Workflow: A Step-by-Step Guide
This section provides the operational steps for safely containerizing and storing the waste pending collection by a licensed disposal company.
I. Personal Protective Equipment (PPE)
Always assume the highest level of risk and don appropriate PPE before handling the chemical waste.
-
Eye Protection : Wear chemical safety goggles.[13]
-
Hand Protection : Use chemically resistant gloves. Nitrile gloves are a common standard, but always check the manufacturer's compatibility chart.[2] Butyl rubber gloves may offer enhanced protection for pyridine-based compounds.[12]
-
Body Protection : A fully buttoned laboratory coat is mandatory.[12]
-
Work Area : All handling of waste should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][12]
II. Waste Containerization
-
Select a Compatible Container : Use a clean, sealable, and airtight container made of a compatible material such as glass or high-density polyethylene (HDPE).[2] The container must be in good condition with no cracks or leaks.
-
Transferring Solid Waste : If disposing of the pure, solid compound, carefully transfer it into the designated waste container using a clean spatula. Avoid creating dust.[7]
-
Transferring Contaminated Materials : Any items significantly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a small spill) should also be placed in this container.
-
Managing Solutions : If the waste is in a solution, collect it in a compatible, sealed container, typically glass. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
III. Labeling and Temporary Storage
Accurate labeling is a legal requirement and is essential for the safety of all personnel.
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[12]
-
Complete the Label Information : The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
An accurate list of all contents, including solvents if it is a solution.
-
The approximate concentration/percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
-
Secure Temporary Storage :
IV. Arranging for Final Disposal
-
Contact EHS : Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) or equivalent department.
-
Schedule Pickup : Follow your facility's specific procedures to schedule a pickup by a licensed hazardous waste disposal company.[7] Do not attempt to transport the waste off-site yourself.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Contain the Spill : For a small, manageable spill, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain it.[2]
-
Collect and Dispose : Carefully sweep or scoop the contained material and place it into your hazardous waste container for this compound.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Large Spills : In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's emergency response team or EHS office immediately.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Pyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
University of Maryland. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
- Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
-
Penta s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
- Lunn, G., & Sansone, E. B. (2012).
-
PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Sharma, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 706294. [Link]
-
Oger, P. M., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 11(12), e0167223. [Link]
-
Xu, W., et al. (2022). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. Applied Microbiology and Biotechnology, 106(18), 5973-5986. [Link]
Sources
- 1. essr.umd.edu [essr.umd.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Microbial elimination of carbamate pesticides: specific strains and promising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
- 10. ptb.de [ptb.de]
- 11. carlroth.com [carlroth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling tert-Butyl (6-nitropyridin-3-yl)carbamate
For the researchers, scientists, and drug development professionals on the front lines of innovation, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl (6-nitropyridin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar nitropyridine and carbamate compounds to establish a robust framework for personal protection. A thorough, site-specific risk assessment must always precede the handling of this chemical.
The core principle of this guide is to foster a self-validating system of safety, where the rationale behind each procedural step is understood. This empowers the user to make informed decisions, ensuring their well-being and the integrity of their research.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
This compound incorporates two key functional groups that dictate its potential hazards: a nitropyridine ring and a tert-butyl carbamate moiety.
-
Nitropyridines : This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some nitropyridines are also classified as harmful if swallowed or in contact with skin.[3]
-
Carbamates : Carbamates as a class of compounds can potentially affect the nervous system. They can also cause skin and eye irritation.[4][5] Some may be harmful if swallowed and can cause allergic skin reactions.[5]
A structurally related compound, tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is indicated to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Therefore, a conservative approach dictates that this compound should be handled as a substance with similar potential hazards.
Core Personal Protective Equipment (PPE) Protocol
Based on the synthesized hazard assessment, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5][6] | Protects against splashes of solutions and airborne particles that could cause serious eye irritation or damage.[1][4] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[5][6] Gloves should be inspected before each use and replaced regularly, as permeation times can vary. Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of splashes or handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.[4][6] | Carbamates and nitropyridines can be absorbed through the skin or cause irritation.[1][5][6] Protective gloves and clothing provide a critical barrier to prevent direct contact. |
| Respiratory Protection | Typically not required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate and organic vapor cartridge is necessary.[4][5] | Inhalation of dust or vapors may cause respiratory tract irritation.[1] Engineering controls are the primary line of defense against respiratory exposure.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational procedures is as critical as the selection of appropriate PPE. The following protocols provide a framework for the safe handling and disposal of this compound.
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound, from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
1. Weighing and Transferring (Solid):
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use anti-static weigh boats to prevent dispersal of the solid powder.
-
Gently handle the material to avoid creating airborne dust.
-
Close the container immediately after use.
2. Preparing Solutions:
-
Always add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Ensure all containers are clearly and accurately labeled.
3. Spill and Emergency Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7]
-
Collect all cleaning materials as hazardous waste.[7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[9]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect excess solid, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag.[7]
All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor, typically via incineration.[7][10]
Conclusion
By understanding the potential hazards derived from its constituent moieties and rigorously applying the multi-layered defense of engineering controls, personal protective equipment, and safe work practices, researchers can confidently and safely handle this compound. This proactive and informed approach to safety builds a foundation of trust and ensures that scientific advancement does not come at the cost of personal well-being.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl carbamate.
- TCI Chemicals. (2025, July 23). SAFETY DATA SHEET: tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture).
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Amino-3-nitropyridine.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Nitropyridine.
- ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
Sources
- 1. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
